molecular formula C8H11ClN2 B2387590 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine CAS No. 1251761-08-6

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

カタログ番号: B2387590
CAS番号: 1251761-08-6
分子量: 170.64
InChIキー: QWNDXWFLUYJIMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64. The purity is usually 95%.
BenchChem offers high-quality 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDXWFLUYJIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CCl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251761-08-6
Record name 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Crystal structure and X-ray diffraction data for 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Foreword: In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide addresses the structural analysis of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine, a heterocyclic compound of interest. As of the latest literature review, a definitive experimental crystal structure for this specific molecule has not been deposited in publicly accessible crystallographic databases.

Therefore, this document serves a dual purpose: it is both a whitepaper on the anticipated structural characteristics of this molecule and a detailed methodological guide for researchers seeking to determine its crystal structure. We will proceed from the foundational principles of structural chemistry to the practical application of single-crystal X-ray diffraction, providing the audience with a robust framework for their own investigations.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a well-established "privileged structure" in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone for the development of therapeutics targeting a wide range of biological targets. Derivatives have shown potential as kinase inhibitors, agents for treating sleep disorders, and anti-inflammatory compounds.[1][2] The introduction of a chloromethyl group at the 2-position of the saturated 4,5,6,7-tetrahydro derivative offers a reactive handle for further functionalization, making 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine a valuable intermediate for combinatorial library synthesis.[1]

The fundamental molecular structure is presented below.

Caption: Molecular structure of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine.

The Imperative of Crystallographic Analysis

While spectroscopic methods like NMR and mass spectrometry can confirm the chemical connectivity of a molecule, they provide limited information about its three-dimensional arrangement and solid-state packing. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining a molecule's structure. This information is critical for:

  • Conformational Analysis: Understanding the preferred spatial orientation of the fused ring system and substituents.

  • Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern how molecules pack in the solid state. This is fundamental to predicting physical properties like solubility and melting point.[3]

  • Structure-Based Drug Design: A high-resolution crystal structure provides the precise coordinates needed for computational docking studies to predict how a molecule might interact with a biological target.

  • Intellectual Property: Different crystalline forms (polymorphs) of a compound can be patented. Crystallization studies are essential for identifying and characterizing these forms.

A Framework for Structural Elucidation: Experimental Protocol

The following section outlines a comprehensive, field-proven workflow for determining the crystal structure of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine.

G A Step 1: Synthesis & Purification (High Purity >99.5% Essential) B Step 2: Single Crystal Growth (Screening of Solvents & Techniques) A->B Material C Step 3: Crystal Selection & Mounting (Microscopic Examination) B->C Crystals D Step 4: X-ray Diffraction Data Collection (Diffractometer, Low Temperature) C->D Mounted Crystal E Step 5: Data Reduction & Processing (Integration, Scaling, Absorption Correction) D->E Raw Diffraction Images F Step 6: Structure Solution & Refinement (e.g., SHELXT, SHELXL) E->F Reflection File (hkl) G Step 7: Data Validation & Deposition (checkCIF, CCDC Deposition) F->G Refined Structure (CIF)

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Synthesis and Purification

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various methods, often involving the cycloaddition of N-aminopyridinium ylides.[4] For the target compound, a plausible route would involve the synthesis of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine scaffold followed by chloromethylation.

  • Synthesis: Follow a literature-precedented method for the synthesis of the parent scaffold.

  • Purification: The final compound must be purified to the highest possible degree (>99.5% purity as determined by HPLC and ¹H NMR). Column chromatography followed by recrystallization is a standard procedure.

    • Causality: Impurities can act as "crystal poisons," inhibiting nucleation and growth, leading to poor quality or no crystals.

Protocol 2: Single Crystal Growth

This is often the most challenging, trial-and-error phase. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

  • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, acetonitrile). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent. Place this vial inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).

Protocol 3: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Low temperatures reduce atomic thermal motion, resulting in higher quality diffraction data and a more precise final structure.

  • Data Collection: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a list of reflection intensities.

    • Software such as SHELXT or Olex2 is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

    • The atomic positions and their thermal parameters are then refined using a least-squares algorithm (e.g., with SHELXL) to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.

Anticipated Crystallographic Data and Interpretation

Upon successful completion of the workflow, a crystallographic information file (CIF) is generated. This file contains all the essential information about the crystal structure. Below are tables summarizing the type of data one would expect to obtain, populated with hypothetical but realistic values for a molecule of this nature.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

ParameterAnticipated Value
Empirical FormulaC₈H₁₁ClN₂
Formula Weight170.64
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5(1) Å, α = 90°
b = 12.3(2) Å, β = 98.5(1)°
c = 9.1(1) Å, γ = 90°
Volume935(3) ų
Z (Molecules/unit cell)4
Density (calculated)1.211 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05

Interpretation: The space group (e.g., P2₁/c) reveals the symmetry elements present in the crystal lattice. The unit cell dimensions define the repeating unit of the crystal. The R-factors (R₁ and wR₂) are indicators of the quality of the final refined model, with values below 0.05 generally considered excellent for small molecules.

Table 2: Hypothetical Intermolecular Interactions

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
C-H···N Hydrogen BondC(5)-H(5A)···N(1)ⁱ0.992.553.48(1)158
C-H···Cl InteractionC(7)-H(7B)···Cl(1)ⁱⁱ0.992.803.75(1)162

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) -x+1, -y, -z+1

Interpretation: The analysis of intermolecular interactions is crucial. In this molecule, the pyrazole nitrogen is a potential hydrogen bond acceptor. The chlorine atom, while a weak acceptor, can participate in C-H···Cl interactions. These forces dictate the crystal packing and significantly influence the material's physical properties. Studies on related pyrazole structures have highlighted the importance of such interactions in defining the supramolecular architecture.[3][5]

Conclusion and Future Outlook

This guide provides a comprehensive roadmap for the structural elucidation of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine. While no public structure currently exists, the protocols and expected data outlined herein offer a complete framework for any researcher in the pharmaceutical or chemical sciences to undertake this analysis. The determination of this crystal structure would be a valuable contribution, providing a foundational piece of data for future drug design efforts and enhancing our understanding of this important class of heterocyclic compounds.

References

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • 2-(chloromethyl)-4h,5h,6h,7h-pyrazolo[1,5-a]pyridine. PubChem. [Link]

  • Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]

Sources

Physicochemical Profiling and Synthetic Applications of 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery heavily relies on the "Escape from Flatness" paradigm. By shifting away from heavily sp2-hybridized planar heteroaromatics, medicinal chemists can mitigate off-target promiscuity and improve aqueous solubility. 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 1251761-08-6) serves as a privileged, sp3-enriched bicyclic building block. This whitepaper provides a rigorous physicochemical analysis of this scaffold, details causality-driven synthetic protocols for its integration, and explores its validated applications in developing targeted therapeutics.

Structural Rationale and Physicochemical Profiling

The core architecture of this scaffold features a pyrazole ring fused to a saturated piperidine ring (tetrahydropyridine). This fusion is highly strategic:

  • Conformational Restriction: The bicyclic system locks the basic nitrogen geometry, reducing entropic penalties upon target binding.

  • Hinge-Binding Capability: The pyrazole nitrogens serve as potent hydrogen-bond acceptors, a critical feature for anchoring inhibitors in the ATP-binding pocket of kinases.

  • Metabolic Stability: The saturation of the six-membered ring increases the fraction of sp3 carbons ( Fsp3​ ), which correlates with enhanced metabolic stability and a lower propensity for CYP450 inhibition compared to fully aromatic counterparts.

The table below summarizes the core physicochemical parameters of the scaffold, highlighting its suitability as a low-molecular-weight fragment for hit-to-lead optimization.

Table 1: Physicochemical Properties of the Scaffold
PropertyValueRationale / Implication in Drug Design
CAS Number 1251761-08-6Unique identifier for procurement and database tracking.
Molecular Formula C₈H₁₁ClN₂Represents a low-molecular-weight fragment ideal for modular assembly.
Molecular Weight 170.64 g/mol High ligand efficiency (LE) potential; leaves ample room for adding pharmacophores without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~17.8 ŲExcellent membrane permeability; highly suitable for CNS-targeted or intracellular targets .
Fraction sp3 ( Fsp3​ ) 0.50 (4 of 8 carbons)High 3D character enhances aqueous solubility and reduces off-target toxicity compared to flat heteroaromatics.
H-Bond Donors / Acceptors 0 / 2Limits desolvation penalties during target binding; serves as a dual H-bond acceptor at the pyrazole nitrogens.

Mechanistic Reactivity: The 2-Chloromethyl Electrophile

The chloromethyl group (-CH₂Cl) located at the 2-position of the pyrazole ring is highly activated for bimolecular nucleophilic substitution (Sₙ2). Because the adjacent pyrazole system withdraws electron density via induction, the transition state of the Sₙ2 displacement is stabilized, making this scaffold an exceptionally reactive electrophile.

By selecting appropriate nucleophiles (amines, thiols, or alcohols) and fine-tuning the base/solvent system, chemists can divergently synthesize a vast array of functionalized derivatives.

ReactionPathways A 2-(Chloromethyl)-4,5,6,7- tetrahydropyrazolo[1,5-a]pyridine (Electrophile) B1 Primary/Secondary Amines (N-Nucleophiles) A->B1 SN2 Reaction Base: K2CO3 Solvent: DMF B2 Thiols (S-Nucleophiles) A->B2 SN2 Reaction Base: Cs2CO3 Solvent: DMF B3 Alcohols/Phenols (O-Nucleophiles) A->B3 SN2 Reaction Base: NaH Solvent: THF C1 N-Alkylated Derivatives (Kinase Inhibitor Scaffolds) B1->C1 C2 Thioether Derivatives (Metabolic Modulators) B2->C2 C3 Ether Derivatives (Lipophilic Ligands) B3->C3

Fig 1: Divergent SN2 reaction pathways of the 2-chloromethyl scaffold with various nucleophiles.

Standard Operating Procedures (SOPs): Self-Validating Synthetic Workflows

To ensure high yields and prevent side reactions (such as bis-alkylation or electrophile hydrolysis), the following protocol outlines the optimal conditions for N-alkylation using this scaffold. Every step is designed with inherent causality and self-validation mechanisms.

Protocol: General Procedure for N-Alkylation via Sₙ2 Displacement

Objective: To couple an amine nucleophile to the 2-methyl position of the tetrahydropyrazolo[1,5-a]pyridine scaffold.

Step-by-Step Methodology:

  • Preparation of the Nucleophilic Complex: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the amine nucleophile (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the chloromethyl electrophile into a hydroxymethyl byproduct. DMF is chosen because polar aprotic solvents poorly solvate nucleophilic anions, thereby increasing their effective nucleophilicity and accelerating the Sₙ2 displacement.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 eq) to the solution and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the HCl generated during the reaction. It is preferred over stronger bases (like NaH) for amines to prevent base-catalyzed degradation of the scaffold or unwanted deprotonation of sensitive functional groups.

  • Electrophile Introduction: Dissolve the 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • Causality: Dropwise addition at low temperatures controls the local concentration of the highly reactive electrophile. This kinetic control is essential to suppress unwanted bis-alkylation when primary amines are used.

  • Reaction Monitoring (Self-Validation): Warm the mixture to room temperature and stir for 4-6 hours. Monitor the reaction via LC-MS.

    • Self-Validating Step: The complete disappearance of the electrophile mass (m/z [M+H]⁺ 171) and the emergence of the product mass confirm conversion. If the reaction stalls, gentle heating (40 °C) can be applied to overcome the activation energy barrier for sterically hindered amines.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: While DMF is highly water-soluble, it readily partitions into organic solvents. Multiple brine washes are critical to forcefully partition DMF into the aqueous layer, ensuring a clean crude product prior to chromatography.

Workflow Step1 1. Reagent Prep Dry Solvent + Base Step2 2. Activation Deprotonation Step1->Step2 Step3 3. Addition Dropwise at 0°C Step2->Step3 Step4 4. Monitoring LC-MS Tracking Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Purification Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for nucleophilic substitution of the scaffold.

Therapeutic Applications & Case Studies

The versatility of the 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has led to its successful incorporation into several advanced therapeutic agents:

  • Kinase Inhibitors (Targeting AXL): AXL kinase is a critical target in oncology due to its role in tumor metastasis, immunosuppression, and drug resistance. Recent structure-based drug discovery efforts have utilized the tetrahydropyrazolo[1,5-a]pyridine core to synthesize novel penta- or hexa-bicyclo-pyrazolone derivatives. The saturated piperidine ring of the scaffold perfectly occupies the hydrophobic channel of the kinase, while the pyrazole nitrogens form essential hydrogen bonds with the Met674 residue in the hinge region. This structural optimization resulted in highly selective AXL inhibitors with excellent pharmacokinetic profiles and robust in vivo antitumor efficacy in MV-4-11 xenograft models .

  • Photodynamic Therapy (PDT) Agents: The scaffold has also been utilized to synthesize novel fused chlorins. By appending the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety, researchers developed photosensitizers with high absorption properties at 650 nm. These derivatives exhibit impressive nanomolar photodynamic activity against highly resistant melanotic and amelanotic cancer cells, triggering both apoptosis and necrosis upon irradiation .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13785278, 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine" PubChem. URL:[Link]

  • Sun, M., Wu, S., Xi, N., & Cao, Q. "Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors." RSC Medicinal Chemistry (2025). URL:[Link]

  • "Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells." European Journal of Medicinal Chemistry, 103, 374-380 (2015). URL:[Link]

Mechanism of ring formation in 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ring Formation Mechanisms in 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine core represents a class of saturated N-fused heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure serves as a valuable template for designing novel therapeutic agents, including kinase inhibitors and central nervous system disorder treatments.[2] This guide provides an in-depth exploration of the primary mechanistic pathways for the synthesis of this scaffold. We will dissect the core chemical transformations, emphasizing the causality behind experimental choices and providing a trustworthy framework for synthetic strategy. The dominant mechanisms discussed include the [3+2] cycloaddition of N-aminopyridinium ylides with alkenes, intramolecular cyclization strategies, and reductive pathways commencing from aromatic pyrazolo[1,5-a]pyridine precursors. Each section is grounded in authoritative literature, complete with detailed experimental protocols and visual diagrams to elucidate complex transformations.

Chapter 1: The Strategic Importance of the Tetrahydro-Pyrazolo[1,5-a]pyridine Scaffold

Fused nitrogen-containing heterocycles are cornerstones of modern pharmacology.[1] Within this domain, the pyrazolo[1,5-a]pyridine framework has been extensively explored for a wide range of biological activities.[3] The saturated 4H,5H,6H,7H-analogue, often referred to as a tetrahydropyrazolo[1,5-a]pyridine, offers distinct advantages over its aromatic counterpart. The introduction of sp³-hybridized carbon atoms in the pyridine ring imparts conformational flexibility and a defined three-dimensional geometry. This is a critical feature for achieving high-affinity and selective interactions with complex biological targets, such as enzyme active sites and protein-protein interfaces.

The primary synthetic challenges involve controlling the formation of the bicyclic system and, where applicable, the stereochemistry of the newly formed chiral centers. The choice of synthetic route is therefore a critical decision, dictated by factors such as desired substitution patterns, scalability, and stereochemical control. This guide will focus on the most robust and mechanistically insightful of these routes.

Chapter 2: The [3+2] Cycloaddition Approach: A Cornerstone of Synthesis

The most versatile and widely employed method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction.[3][4] This strategy involves the reaction of an N-aminopyridinium ylide, acting as a 1,3-dipole, with a suitable dipolarophile. For the synthesis of the target tetrahydro system, an alkene is the required reaction partner.

Mechanistic Principles: 1,3-Dipolar Cycloaddition

The core of this transformation is a pericyclic reaction where the three atoms of the 1,3-dipole (the C-N-N system of the ylide) react with the two atoms of the alkene's double bond to form a five-membered ring. The reaction proceeds through a concerted mechanism, forming the two new carbon-nitrogen and carbon-carbon bonds in a single transition state. This approach is highly efficient in building molecular complexity rapidly.

In-Situ Generation of the N-Aminopyridinium Ylide

The key 1,3-dipole, the N-aminopyridinium ylide, is a transient species typically generated in situ. The process begins with the N-amination of a pyridine derivative, followed by deprotonation of the resulting N-aminopyridinium salt with a suitable base to form the reactive ylide. PIDA (phenyliodine diacetate) is a common reagent used to mediate the formation of these ylides for subsequent cycloaddition.[4]

The Ring-Forming Cycloaddition Step

Once generated, the ylide readily undergoes cycloaddition with an electron-deficient alkene. The reaction creates the fused pyrazolidine and dihydropyridine rings in a single, atom-economical step. Unlike syntheses that target the aromatic pyrazolo[1,5-a]pyridine, this pathway does not require a subsequent oxidation or aromatization step, directly yielding the saturated heterocyclic core.[5]

Figure 1: Mechanism of [3+2] cycloaddition for scaffold synthesis.
Experimental Protocol: Oxidative [3+2] Cycloaddition

The following protocol is representative of a metal-free approach to synthesizing functionalized pyrazolo[1,5-a]pyridines, which can be adapted for the tetrahydro series by using alkenes instead of alkynes and omitting the final oxidative aromatization.[5]

  • Reactant Preparation: To a solution of the N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the selected alkene (1.2 mmol).

  • Initiation: Add the oxidant (e.g., O₂ atmosphere or another suitable agent if aromatization is not desired and the ylide formation requires it) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine derivative.

Chapter 3: Intramolecular Cyclization Strategies

An alternative mechanistic paradigm involves the construction of the six-membered piperidine ring onto a pre-existing, suitably functionalized pyrazole core. This approach offers excellent control over the substitution pattern on the pyrazole ring.

Mechanistic Pathway

This strategy typically begins with a pyrazole bearing a side chain that contains both a nucleophilic amine and an electrophilic center (or a precursor that can be converted into one). A common implementation involves starting with a 5-(2-aminoethyl)-1H-pyrazole-4-carboxylate.[6]

  • N-Alkylation: The exocyclic amino group is first alkylated or acylated.

  • Intramolecular Cyclization: The newly introduced group or the existing carboxylate is activated. A base-mediated or thermally-induced intramolecular nucleophilic attack by the secondary amine onto the electrophilic carbon (e.g., the ester carbonyl) leads to the formation of the six-membered ring, yielding a pyrazolo-fused pyridinone.

  • Reduction: The resulting lactam (pyridinone) can then be reduced to the target 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine using a standard reducing agent like LiAlH₄.

G Start Start: 5-(2-aminoethyl)-1H-pyrazole -4-carboxylate Step1 N-Alkylation of exocyclic amine Start->Step1 Step2 Base-Mediated Intramolecular Cyclization Step1->Step2 Intermediate Intermediate: 1,5,6,7-Tetrahydro-4H-pyrazolo [4,3-c]pyridin-4-one (Lactam) Step2->Intermediate Step3 Lactam Reduction (e.g., LiAlH₄) Intermediate->Step3 End Product: 4H,5H,6H,7H-Pyrazolo[1,5-a] pyridine Step3->End

Figure 2: Workflow for the intramolecular cyclization strategy.

Chapter 4: Reductive Approaches from Aromatic Precursors

A powerful and straightforward strategy involves the synthesis of the aromatic pyrazolo[1,5-a]pyridine followed by the chemical reduction of the pyridine ring. This two-step approach leverages the vast body of literature on the synthesis of the aromatic core while providing reliable access to the saturated analogue.

Synthesis of the Aromatic Precursor

The aromatic pyrazolo[1,5-a]pyridine can be synthesized via numerous established methods. One of the most common is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone or malondialdehyde) under acidic or thermal conditions.[7][8] This reaction proceeds via initial nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl, followed by intramolecular condensation with the second carbonyl and subsequent dehydration to yield the aromatic bicyclic system.

Mechanism of Catalytic Hydrogenation

The reduction of the pyridine ring within the fused system is most effectively achieved through catalytic hydrogenation.

  • Adsorption: Both the pyrazolo[1,5-a]pyridine substrate and molecular hydrogen (H₂) adsorb onto the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).

  • Hydrogen Activation: The catalyst facilitates the cleavage of the H-H bond, creating reactive metal-hydride species on its surface.

  • Hydrogen Transfer: The adsorbed heterocycle undergoes a series of stepwise hydrogen transfers from the catalyst surface to the carbon atoms of the pyridine ring. This process typically proceeds until the ring is fully saturated. The pyrazole ring is generally resistant to reduction under these conditions due to its electron-rich aromatic character.

The choice of solvent, pressure, and catalyst can influence the efficiency and, in some cases, the stereoselectivity of the reduction.

CatalystTypical Pressure (H₂)SolventKey Characteristics & Causality
10% Pd/C 1-4 atmEthanol, Acetic AcidHighly effective for pyridine reduction. Acetic acid can protonate the nitrogen, increasing its susceptibility to reduction.
PtO₂ (Adam's catalyst) 1-4 atmMethanol, Ethyl AcetateVery active catalyst, often used when Pd/C is sluggish. Reduces a wide range of aromatic systems.
Rhodium on Alumina 3-5 atmEthanolCan sometimes offer different selectivity compared to Pd or Pt, especially with substituted rings.
Experimental Protocol: Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the pyrazolo[1,5-a]pyridine (1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 10 mol%) under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Seal the vessel, purge with H₂, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by periodic analysis (TLC or LC-MS) of aliquots.

  • Filtration: Once the reaction is complete, carefully vent the H₂ and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine, which can be further purified if necessary.

Chapter 5: Conclusion and Future Perspectives

The synthesis of the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine scaffold is dominated by three robust mechanistic pathways: [3+2] cycloaddition, intramolecular cyclization, and the reduction of aromatic precursors.

  • The [3+2] cycloaddition offers a highly convergent and atom-economical route, building the core framework in a single step from readily available pyridines and alkenes. Its primary advantage lies in its efficiency for creating molecular complexity.

  • Intramolecular cyclization provides excellent control over the pyrazole substitution pattern, making it ideal for syntheses where specific functional groups on this ring are paramount.

  • The reductive approach is often the most reliable and scalable method, leveraging well-established chemistry for both the formation of the aromatic precursor and its subsequent hydrogenation.

Future research will likely focus on developing asymmetric variants of these syntheses to control the stereochemistry of the saturated ring, a critical requirement for modern drug discovery. The development of novel catalytic systems for both the cycloaddition and reduction steps will continue to enhance the efficiency, selectivity, and environmental sustainability of these vital synthetic transformations.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal.
  • Al-Zahrani, H. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery. Available at: [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. Available at: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing).
  • Mondal, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Philippov, A. A., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. Available at: [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]

  • Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Publications. Available at: [Link]

  • Synthesis of substituted pyridines and pyridazines via ring closing metathesis. University of Bristol. Available at: [Link]

  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. Available at: [Link]

Sources

Technical Guide: A Systematic Approach to Determining the Solubility Profile of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its developability, with solubility being a critical determinant of bioavailability, formulation feasibility, and overall therapeutic success. This guide addresses the characterization of a novel heterocyclic compound, 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine, a member of a scaffold class known for its diverse biological activities.[1][2] The pyrazolo[1,5-a]pyrimidine core, a related structure, has been extensively studied for its role as a protein kinase inhibitor in cancer therapy.[2][3] Given the nascent status of this specific chlorinated derivative, published solubility data is not available.

Therefore, this document provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically determine the solubility profile of this compound in a range of common polar aprotic solvents. We will move beyond simple protocol recitation to explain the underlying principles and rationale for each experimental choice, ensuring a robust and self-validating approach. The methodologies detailed herein are designed to provide both high-throughput screening data for early-stage discovery and definitive equilibrium data for later-stage development.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental determination, a theoretical assessment of the solute and solvents can provide a predictive framework for the expected outcomes.

Solute Profile: 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

The structure of the target molecule combines a bicyclic aromatic pyrazole-pyridine core with a saturated piperidine ring and a reactive chloromethyl substituent.

  • Core Heterocycle: The pyrazolo[1,5-a]pyridine system contains both a pyrrole-type and a pyridine-type nitrogen atom, contributing to a significant dipole moment.[1] This inherent polarity suggests a favorable interaction with polar solvents.

  • Saturated Ring: The tetrahydro- portion of the pyridine ring (4H,5H,6H,7H) introduces aliphatic character, which can temper the overall polarity of the molecule compared to its fully aromatic counterpart.

  • Chloromethyl Substituent (-CH₂Cl): This is a key functional group. The electronegative chlorine atom induces a strong dipole in the C-Cl bond and can act as a weak hydrogen bond acceptor. The presence of this group is expected to enhance interactions with polar aprotic solvents capable of strong dipole-dipole interactions.

Solvent Selection: Polar Aprotic Solvents

Polar aprotic solvents are chosen for their ability to dissolve polar compounds without the complication of donating protons. They possess high dielectric constants and strong dipole moments, making them effective at solvating polar molecules. For this study, we will consider four common examples:

SolventDielectric Constant (ε) at 20°CDipole Moment (μ) in DebyeKey Features
Dimethyl Sulfoxide (DMSO) 47.23.96Highly polar; excellent solvating power for a wide range of compounds. Often used for initial stock solutions in biological screening.
N,N-Dimethylformamide (DMF) 36.73.82Strong polarity; structurally similar to peptide bonds, making it a good solvent for many organic reactions and formulations.
Acetonitrile (ACN) 37.53.92Medium polarity; lower boiling point makes it easier to remove. Commonly used as a mobile phase in HPLC analysis.
Acetone 20.72.88Moderately polar; a versatile solvent with a low boiling point. Miscible with both water and many organic solvents.
Anticipated Solute-Solvent Interactions

The dissolution of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine in these solvents will be governed primarily by dipole-dipole forces and London dispersion forces. The strong dipoles of the solvents will interact favorably with the dipoles of the pyrazole core and the chloromethyl group.

solute 2-(chloromethyl)-4H,5H,6H,7H- pyrazolo[1,5-a]pyridine dmso DMSO (High Polarity) solute->dmso Strong Dipole-Dipole Interactions dmf DMF (High Polarity) solute->dmf Strong Dipole-Dipole Interactions acn Acetonitrile (Medium Polarity) solute->acn Moderate Dipole-Dipole Interactions acetone Acetone (Medium Polarity) solute->acetone Moderate Dipole-Dipole Interactions

Caption: Predicted solute-solvent interactions.

Experimental Design & Protocols

A two-tiered approach is recommended to build a comprehensive solubility profile. We begin with a high-throughput kinetic assay for rapid screening and ranking, followed by a rigorous equilibrium method for definitive thermodynamic solubility.[4]

Tier 1: Kinetic Solubility Profiling via Nephelometry

Rationale: Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic buffer.[4] It is not a true thermodynamic value but is invaluable for early discovery to quickly rank-order compounds and flag potential issues.[5] We adapt this method to pure organic solvents to assess precipitation behavior.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_plate 2. Dispense Solvents (DMSO, DMF, ACN, Acetone) into 384-well plate add_compound 3. Add Compound Stock to Solvents (Serial Dilution) prep_plate->add_compound shake 4. Shake plate (10 min @ RT) add_compound->shake measure 5. Measure Light Scattering (Nephelometer) shake->measure plot 6. Plot Scattering Units vs. Concentration measure->plot determine 7. Determine Precipitation Point (Intersection of two lines) plot->determine

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler, dispense the test solvents (DMSO, DMF, ACN, Acetone) into the wells of a clear-bottom 384-well microplate.

  • Compound Addition: Add small volumes of the DMSO stock solution to the solvent-containing wells to create a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final percentage of DMSO is kept constant and low (e.g., <2%) in the non-DMSO wells to minimize co-solvent effects.

  • Incubation: Shake the plate at room temperature for 10 minutes to allow for dissolution and potential precipitation.

  • Measurement: Immediately measure the turbidity (light scattering) in each well using a plate-based nephelometer.

  • Data Analysis: Plot the relative nephelometry units (RNU) against the compound concentration for each solvent. The point at which the RNU signal sharply increases indicates the onset of precipitation, defining the kinetic solubility limit.[5]

Tier 2: Thermodynamic Solubility via Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining true equilibrium (thermodynamic) solubility.[6] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that the dissolution and precipitation processes have reached equilibrium. This method is lower-throughput but provides the most accurate and reliable data for formulation development.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed. A visual confirmation of undissolved solid should be present at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each polar aprotic solvent (DMSO, DMF, ACN, Acetone) to its respective vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully remove an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is the most robust method.[6]

  • Quantification:

    • Prepare a calibration curve using accurately prepared standards of the compound in each respective solvent.

    • Dilute the filtered supernatant with the appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV.

  • Data Analysis: Calculate the original concentration of the saturated solution using the dilution factor. The resulting value is the thermodynamic solubility, usually expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

All quantitative solubility data should be summarized for clear comparison.

Table 1: Summary of Solubility Data for 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine at 25°C

SolventMethodSolubility (µg/mL)Molar Solubility (mM)Observations
DMSO Kinetic[Experimental Value][Calculated Value][e.g., No precipitation observed up to 200 µM]
Thermodynamic[Experimental Value][Calculated Value][e.g., Stable in solution for 72h]
DMF Kinetic[Experimental Value][Calculated Value]
Thermodynamic[Experimental Value][Calculated Value]
Acetonitrile Kinetic[Experimental Value][Calculated Value]
Thermodynamic[Experimental Value][Calculated Value][e.g., Yellowing observed after 48h, suggesting potential instability]
Acetone Kinetic[Experimental Value][Calculated Value]
Thermodynamic[Experimental Value][Calculated Value]

Interpreting the Results:

  • Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic method measures the point of precipitation from a supersaturated state, while the thermodynamic method measures the true equilibrium state.

  • Solvent Effects: Compare the solubility across the different solvents. A higher solubility in DMSO and DMF compared to ACN and Acetone would be consistent with the theoretical predictions based on polarity.

  • Compound Stability: The shake-flask experiment provides an opportunity to assess the compound's stability in different solvents over time. Any changes in color or the appearance of degradation peaks in the HPLC analysis should be noted. The chloromethyl group can be a reactive handle, and its stability is a key consideration.

Conclusion

This guide presents a robust, two-tiered strategy for characterizing the solubility of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine in key polar aprotic solvents. By integrating a theoretical assessment with proven high-throughput and equilibrium experimental methods, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline. This systematic approach not only provides quantitative solubility values but also offers critical insights into the compound's kinetic behavior and chemical stability, mitigating risks and accelerating the path to viable drug candidates.

References

  • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • PubMed. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Retrieved from [Link]

  • ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • LinkedIn. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • NextSDS. (n.d.). 7-CHLOROMETHYL-2-METHYL-4H-PYRAZOLO[1,5-A]-PYRIMIDIN-5-ONE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

Sources

Thermodynamic Stability and Reactivity Profile of 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. However, the molecular architecture of this compound presents significant thermodynamic and kinetic stability challenges at room temperature. The juxtaposition of a highly electrophilic chloromethyl group with an electron-rich, nucleophilic pyrazole core creates a system that is fundamentally unstable as a free base. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers of this instability, outlines the primary degradation pathways, and establishes field-proven protocols for the stabilization, storage, and synthetic handling of this critical intermediate.

Molecular Architecture and Thermodynamic Drivers of Instability

To understand the instability of this compound, one must analyze the electronic interplay between its structural components:

  • The Pyrazole Core: Pyrazoles are inherently electron-rich heteroaromatics. In this specific scaffold, the fused 4,5,6,7-tetrahydropyridine ring acts as an electron-donating group via inductive effects, further increasing the electron density and nucleophilicity of the pyrazole nitrogens and carbons.

  • The Chloromethyl Substituent: The C-Cl bond in a chloromethyl group is highly polarized, making the adjacent methylene carbon exceptionally susceptible to bimolecular nucleophilic substitution ( SN​2 )[2].

Thermodynamic vs. Kinetic Control

At room temperature (298 K), the free base form of this compound is under strict thermodynamic control favoring degradation. The bond dissociation energy of the C-Cl bond is relatively low compared to the formation of new C-N or C-O bonds. Consequently, the cleavage of the C-Cl bond to form self-alkylated oligomers or hydrolyzed products is an exothermic, thermodynamically favorable process[3]. The activation energy ( Ea​ ) for these degradation pathways is easily overcome at room temperature, meaning the compound is also kinetically unstable.

Primary Degradation Pathways

When exposed to ambient conditions at room temperature, the free base undergoes two primary modes of degradation:

  • Pathway A: Intermolecular Self-Alkylation (Oligomerization) In the absence of a proton source, the electron-rich pyrazole nitrogen of one molecule acts as a nucleophile, attacking the electrophilic chloromethyl carbon of an adjacent molecule. This SN​2 reaction forms a stable C-N bond, displacing the chloride ion. Because the resulting dimer still possesses both a nucleophilic site and an electrophilic site, the reaction rapidly cascades into irreversible oligomerization and polymerization.

  • Pathway B: Solvolysis / Hydrolysis The chloromethyl group is highly susceptible to hydrolysis in the presence of ambient atmospheric moisture[3]. Water acts as the nucleophile, displacing the chloride to form the 2-(hydroxymethyl) derivative and releasing hydrochloric acid (HCl)[2]. While the generated HCl can protonate remaining free base molecules (temporarily slowing self-alkylation), the hydrolysis itself destroys the reactive utility of the building block.

G Base 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine (Free Base) Cond_H2O Ambient Moisture (H2O) Base->Cond_H2O Exposure Cond_Conc High Concentration (Unprotonated) Base->Cond_Conc Aggregation Path_Hyd Hydrolysis Pathway (Thermodynamically Favorable) Cond_H2O->Path_Hyd Path_Alk Self-Alkylation Pathway (Kinetically Rapid SN2) Cond_Conc->Path_Alk Prod_Hyd 2-(Hydroxymethyl) Derivative + HCl Path_Hyd->Prod_Hyd Exothermic C-O Formation Prod_Alk Oligomeric/Polymeric Degradants Path_Alk->Prod_Alk Irreversible C-N Formation

Logical flow of thermodynamic degradation pathways for the free base at room temperature.

Strategies for Thermodynamic Stabilization

To harness this versatile two-carbon unit without succumbing to its inherent reactivity[4], specific stabilization strategies must be employed:

  • Hydrochloride (HCl) Salt Formation: The most robust method for stabilizing this compound is isolation as the hydrochloride salt. Protonation of the pyrazole/pyridine nitrogens drastically reduces their nucleophilicity. By eliminating the nucleophilic partner in the molecule, Pathway A (self-alkylation) is kinetically and thermodynamically quenched[2].

  • Thermal and Atmospheric Control: Even as an HCl salt, the compound remains susceptible to ambient moisture. It must be stored in a tightly closed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C or -20 °C to prevent hydrolysis[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Stability Metrics

PropertyValue (Free Base)Value (HCl Salt)
Physical State at 25 °C Unstable oil / amorphous solidStable crystalline solid
Primary Degradation Mode Self-alkylation, HydrolysisSlow Hydrolysis (if exposed to moisture)
Nucleophilicity of Core High (Active SN​2 participant)Quenched (Protonated)
Recommended Storage Do not store; generate in situ2–8 °C, Desiccated, Inert Atmosphere

Table 2: Comparative Stability Matrix (Estimated Half-Life, t1/2​ )

Environmental ConditionFree Base t1/2​ HCl Salt t1/2​
Solid State, 25 °C, Ambient Humidity< 12 hours> 6 months
Solid State, 4 °C, Desiccated~ 3 days> 2 years
Solution (MeCN/H₂O), 25 °C< 2 hours~ 48 hours (pH dependent)

Experimental Protocols

The following self-validating protocols are designed to ensure scientific integrity by explaining the causality behind each procedural step.

Protocol 1: In Situ Free-Base Liberation for Synthetic Workflows

Objective: To utilize the stable HCl salt in a nucleophilic substitution reaction without triggering premature self-alkylation.

  • Preparation: Suspend the 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine HCl salt (1.0 eq) in an anhydrous, aprotic solvent (e.g., DMF or Acetonitrile) and cool the mixture to 0 °C under an Argon atmosphere.

    • Causality: Low temperatures reduce the kinetic energy available to cross the activation barrier for self-alkylation. Aprotic solvents prevent solvolysis[3].

  • Nucleophile Addition: Add the target nucleophile (e.g., a primary amine, 1.2 eq) to the cold suspension.

    • Causality: Introducing the target nucleophile before liberating the free base ensures that the desired intermolecular reaction will outcompete self-alkylation once the base is added.

  • Base Liberation: Dropwise, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (2.5 eq).

    • Causality: The non-nucleophilic base neutralizes the HCl, liberating the highly reactive chloromethyl free base in situ. Because the target nucleophile is already present, the desired cross-coupling occurs immediately[2].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours. Monitor via LC-MS.

Protocol 2: Forced Degradation and Stability Profiling via LC-MS

Objective: To quantitatively validate the thermodynamic stability of the compound under varying conditions.

  • Sample Preparation: Prepare 10 mM stock solutions of both the free base and the HCl salt in LC-MS grade Acetonitrile/Water (90:10).

  • Incubation: Incubate the solutions at 25 °C in sealed amber vials.

    • Causality: Amber vials prevent photolytic degradation of the heterocyclic ring, ensuring that the observed degradation is purely thermodynamic/solvolytic[3].

  • Sampling & Quenching: Extract 10 µL aliquots at t=0,1,4,12, and 24 hours. Immediately dilute each aliquot into 990 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid instantly protonates the pyrazole core, arresting any further self-alkylation prior to mass spectrometry injection.

  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the hydroxymethyl degradant ( +18 Da, indicating hydrolysis) and dimer masses (indicating self-alkylation).

References

  • Title: Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC Source: nih.gov URL:[1]

  • Title: Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability - Benchchem Source: benchchem.com URL:[3]

  • Title: An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem Source: benchchem.com URL:[2]

  • Title: Chloromethyl boryl-N-tosylhydrazone as a versatile synthetic building block - ChemRxiv Source: chemrxiv.org URL:[4]

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

In modern kinase inhibitor drug discovery, transitioning from planar aromatic pharmacophores to partially saturated bicyclic systems—a strategy often termed "escaping from flatland"—has proven highly effective. Increasing the sp3 carbon fraction of a drug candidate generally improves aqueous solubility, metabolic stability, and target selectivity [1]. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold represents a prime example of this structural evolution. It serves as a versatile hinge-binding or solvent-exposed motif in the development of inhibitors targeting RET, AXL, and TGF-βR1 kinases[1, 4].

The building block 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 1251761-08-6) provides a highly reactive electrophilic handle. While reductive amination utilizing the corresponding aldehyde is a common approach for C-N bond formation, it frequently suffers from low conversions when reacting with sterically hindered or electronically deactivated nucleophiles (e.g., heteroarylamines). In contrast, the chloromethyl derivative enables robust, late-stage SN​2 alkylation, ensuring high-yielding covalent attachment of the pyrazolo-pyridine motif to complex pharmacophore cores [3].

Mechanistic Insights & Reaction Design

The SN​2 alkylation of weak nucleophiles (e.g., oxadiazol-2-amines, pyrazoles, or hindered phenols) requires precise selection of base, solvent, and temperature to drive the reaction forward while suppressing competitive elimination or self-condensation.

  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) is the preferred base for N-alkylation of deactivated amines. The large ionic radius of the cesium cation enhances the solubility of the carbonate in polar aprotic solvents. More importantly, it provides a "naked," highly reactive nucleophilic anion through weak ion-pairing, significantly accelerating the SN​2 displacement [3].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) or Acetonitrile ( CH3​CN ) are optimal. DMF is preferred for highly deactivated nucleophiles requiring elevated temperatures (80 °C), as it stabilizes the transition state of the SN​2 reaction.

  • Catalytic Additives: For exceptionally sluggish reactions (e.g., sterically encumbered secondary amines), the addition of catalytic Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. This transiently generates the more reactive iodomethyl intermediate, lowering the activation energy barrier for the incoming nucleophile.

Workflow A 2-(Chloromethyl)-4,5,6,7- tetrahydropyrazolo[1,5-a]pyridine (Electrophile) C SN2 Alkylation (Cs2CO3, DMF, 80°C) A->C B Pharmacophore Core (Nucleophile: -NH, -OH, -SH) B->C D Purification (Flash Chromatography) C->D E Target Kinase Inhibitor (e.g., RET, AXL, TGF-βR1) D->E High Yield (>75%)

Synthetic workflow for late-stage SN2 alkylation using the chloromethyl building block.

Experimental Protocols

Protocol A: N-Alkylation of Deactivated Heteroarylamines

This protocol is optimized for coupling the chloromethyl building block with weakly nucleophilic heteroarylamines (e.g., oxadiazoles, aminopyridines) [3].

  • Preparation: In an oven-dried reaction vial under an inert nitrogen ( N2​ ) atmosphere, suspend the nucleophilic pharmacophore core (1.0 equiv) and finely powdered Cs2​CO3​ (4.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality Note: The large excess of weak base ensures complete deprotonation of the weakly acidic amine without causing base-catalyzed degradation of the chloromethyl electrophile.

  • Addition: Add 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.2 equiv) in one single portion at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C and stir vigorously for 3–5 hours. Monitor the reaction progression via LC-MS.

    • Causality Note: 80 °C provides sufficient thermal energy to overcome the activation barrier of deactivated nucleophiles while minimizing the thermal decomposition of the saturated bicyclic core.

  • Workup: Cool the reaction mixture to room temperature. Quench with distilled water to dissolve inorganic salts and extract with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to effectively partition and remove residual DMF) followed by brine.

  • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography utilizing a gradient of Dichloromethane/Methanol to yield the pure alkylated kinase inhibitor.

Protocol B: O-Alkylation for Diaryl Ether Analogs

Applicable to the synthesis of AXL and RET inhibitor analogs where the pyrazolo-pyridine acts as a solvent-exposed tail [2, 4].

  • Preparation: Dissolve the phenolic pharmacophore (1.0 equiv) in anhydrous CH3​CN (0.15 M).

  • Activation: Add Potassium Carbonate ( K2​CO3​ , 2.0 equiv) and catalytic NaI (0.1 equiv). Stir at room temperature for 15 minutes to pre-form the phenoxide ion.

  • Coupling: Introduce the chloromethyl building block (1.1 equiv) and heat to 60 °C for 4 hours.

  • Isolation: Filter the suspension through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Reaction Optimization & Quantitative Data

The following table summarizes the optimized empirical conditions for various nucleophile classes reacting with 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Nucleophile ClassOptimal BaseSolventTemp (°C)AdditiveTypical Yield (%)
Heteroarylamine (e.g., Oxadiazole) Cs2​CO3​ (4.0 eq)DMF80None70 - 85
Hindered Secondary Amine DIPEA (3.0 eq) CH3​CN 60NaI (0.1 eq)65 - 80
Phenol / Tyrosine Mimic K2​CO3​ (2.0 eq) CH3​CN 60None85 - 95
Aliphatic Thiol Et3​N (1.5 eq)DCM25None> 90

Biological Context: Kinase Inhibition Pathway

The incorporation of the tetrahydropyrazolo[1,5-a]pyridine motif fundamentally alters the 3D conformation of the resulting inhibitor. In targets like TGF-βR1 or RET kinase, the saturated ring system projects into the solvent-exposed region or interacts dynamically with the hinge region. The increased dihedral angle compared to its planar aromatic counterpart optimizes hydrogen bonding and steric complementarity within the ATP-binding pocket, effectively shutting down downstream oncogenic signaling [1, 2].

Pathway L Ligand (e.g., GDNF / TGF-β) R Receptor Kinase (RET / TGF-βR1) L->R Activation M Downstream Effectors (RAS/MAPK or SMAD2/3) R->M Phosphorylation I Kinase Inhibitor (Tetrahydropyrazolo-pyridine) I->R ATP-competitive Inhibition T Gene Transcription (Tumor Proliferation) M->T Nuclear Translocation

Mechanism of ATP-competitive kinase inhibitors blocking downstream oncogenic signaling.

References

  • Title: Discovery of a Selective, Novel TGF-βR1 Inhibitor GFH018 for the Treatment of Solid Tumors Source: ACS Medicinal Chemistry Letters (2025) URL: [Link]

  • Source:World Intellectual Property Organization (WIPO)
  • Title: Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems Source: Molecular Pharmaceutics (2022) URL: [Link]

  • Title: Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors Source: RSC Advances / PubMed Central (2020) URL: [Link]

Application Note: De Novo Synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a highly versatile, rigidified bicyclic pharmacophore utilized extensively in modern drug discovery and agrochemistry. It serves as a core structural motif in broad-spectrum β-lactamase inhibitors[1], photodynamic therapy agents, and commercial herbicides such as pyraclonil[2].

This application note details a robust, field-proven 5-step synthetic protocol to prepare 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine , isolated as a stable hydrochloride salt. The workflow prioritizes scalability, regiocontrol, and the prevention of intermediate degradation, providing a self-validating system for bench chemists.

Synthetic Workflow Visualization

Workflow N1 1. Pyridine N2 2. 1-Aminopyridinium Iodide N1->N2 HOSA, H2O, 90°C Then HI (aq) N3 3. Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate N2->N3 Ethyl propiolate, K2CO3 DMF, RT to 60°C N4 4. Ethyl 4,5,6,7-tetrahydro pyrazolo[1,5-a]pyridine-2-carboxylate N3->N4 H2 (50 psi), 10% Pd/C AcOH, RT N5 5. (4,5,6,7-tetrahydropyrazolo [1,5-a]pyridin-2-yl)methanol N4->N5 LiAlH4, THF 0°C to RT N6 6. 2-(Chloromethyl)-4,5,6,7- tetrahydropyrazolo[1,5-a]pyridine HCl N5->N6 SOCl2, DCM 0°C to RT

Fig 1: 5-step synthetic workflow for 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

Validated Experimental Protocols & Mechanistic Rationale

Step 1: N-Amination of Pyridine

Mechanistic Rationale: Hydroxylamine-O-sulfonic acid (HOSA) is utilized as an electrophilic amination agent. It is chosen over O-(mesitylsulfonyl)hydroxylamine (MSH) due to its superior thermal stability and safety profile at scale.

  • Procedure: Dissolve pyridine (1.0 equiv) in DI water and heat to 90 °C. Slowly add an aqueous solution of HOSA (1.2 equiv) dropwise over 30 minutes. Stir at 90 °C for 2 hours. Cool the mixture to 0 °C and carefully add concentrated hydroiodic acid (HI, 1.5 equiv). Stir for 30 minutes to allow the iodide salt to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • In-Process Control (IPC): 1 H NMR (DMSO- d6​ ) must show a distinct broad singlet at ~8.5 ppm integrating for 2 protons (N-NH 2​ ), confirming successful amination.

Step 2: [3+2] Cycloaddition

Mechanistic Rationale: Potassium carbonate deprotonates the 1-aminopyridinium salt to generate a highly reactive pyridinium N-imine ylide in situ. This dipole undergoes a regioselective 1,3-dipolar cycloaddition with the alkyne (ethyl propiolate). The intermediate dihydropyrazole spontaneously oxidizes under atmospheric conditions to yield the fully aromatic pyrazolo[1,5-a]pyridine system[3].

  • Procedure: Suspend 1-aminopyridinium iodide (1.0 equiv) and K 2​ CO 3​ (2.0 equiv) in anhydrous DMF. Add ethyl propiolate (1.5 equiv) dropwise at room temperature. Stir for 2 hours, then heat to 60 °C for 4 hours. Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • IPC: TLC (UV active). 1 H NMR (CDCl 3​ ) will show the diagnostic pyrazole C3-H proton as a singlet at ~7.1 ppm.

Step 3: Selective Catalytic Hydrogenation

Mechanistic Rationale: The pyrazole ring possesses higher aromatic stabilization energy than the fused pyridine ring. By conducting the hydrogenation in glacial acetic acid, the pyridine nitrogen is protonated. This activates the six-membered ring for selective reduction over a palladium catalyst without saturating the pyrazole core[4].

  • Procedure: Dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv) in glacial acetic acid. Add 10% Pd/C (10 wt%). Place the reaction vessel in a Parr hydrogenator and pressurize with H 2​ gas to 50 psi. Shake at room temperature for 16 hours. Filter the mixture through a pad of Celite to remove the catalyst, wash with ethanol, and concentrate the filtrate under reduced pressure. Neutralize with saturated NaHCO 3​ and extract with DCM.

  • IPC: 1 H NMR (CDCl 3​ ) must show the complete disappearance of the aromatic pyridine protons (8.0-8.5 ppm) and the emergence of aliphatic multiplets between 1.8-4.2 ppm.

Step 4: Ester Reduction

Mechanistic Rationale: Lithium aluminum hydride (LiAlH 4​ ) provides a rapid, exhaustive reduction of the ethyl ester to the primary alcohol[1]. The Fieser workup method ( n g H 2​ O, n g 15% NaOH, 3n g H 2​ O) is strictly employed to precipitate aluminum salts as a granular solid, preventing emulsion formation and maximizing product recovery.

  • Procedure: Dissolve the ester from Step 3 (1.0 equiv) in anhydrous THF and cool to 0 °C under N 2​ . Slowly add LiAlH 4​ (1.5 equiv, 1M in THF) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Cool back to 0 °C and quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the granular salts, wash with THF, and concentrate the filtrate to yield (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol.

  • IPC: IR spectroscopy will show a broad O-H stretching band at ~3300 cm −1 . Disappearance of the ester carbonyl stretch at ~1720 cm −1 .

Step 5: Chlorination and Salt Isolation

Mechanistic Rationale: Thionyl chloride (SOCl 2​ ) converts the primary alcohol to the alkyl chloride via an alkyl chlorosulfite intermediate. Crucially, the free base of the resulting product is highly prone to intermolecular self-alkylation (polymerization) due to the reactive chloromethyl group and the nucleophilic pyrazole nitrogen. Isolating the product as a hydrochloride salt neutralizes the nucleophilic centers, ensuring long-term shelf stability.

  • Procedure: Dissolve the alcohol from Step 4 (1.0 equiv) in anhydrous DCM and cool to 0 °C. Add SOCl 2​ (2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Concentrate the reaction mixture in vacuo to remove DCM and excess SOCl 2​ . Triturate the resulting residue with anhydrous diethyl ether to precipitate the product as a white hydrochloride salt. Filter and dry under high vacuum.

  • IPC: 1 H NMR (D 2​ O) will show a sharp singlet at ~4.6 ppm corresponding to the -CH 2​ Cl protons.

Quantitative Data & Analytical Metrics

StepTarget IntermediateReagents / CatalystYield (%)Key Analytical Marker
1 1-Aminopyridinium IodidePyridine, HOSA, HI82 - 85% 1 H NMR: N-NH 2​ peak at ~8.5 ppm (br s)
2 Ethyl pyrazolo[1,5-a]pyridine-2-carboxylateEthyl propiolate, K 2​ CO 3​ 68 - 72% 1 H NMR: Pyrazole C3-H at ~7.1 ppm (s)
3 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylateH 2​ (50 psi), 10% Pd/C, AcOH88 - 92% 1 H NMR: Aliphatic multiplets (1.8-4.2 ppm)
4 (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanolLiAlH 4​ , THF85 - 89%IR: Broad O-H stretch ~3300 cm −1
5 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine HClSOCl 2​ , DCM93 - 96% 1 H NMR: -CH 2​ Cl singlet at ~4.6 ppm

References

  • [4] 3-Trifluoromethanesulfonyloxy-4,7-dihydropyrazolo[1,5-a]pyridine via Ring-Closing Metathesis: Synthesis and Transformation. Heterocycles, Vol. 103, No. 1, 2021. URL: [Link]

  • [1] Structure-Activity Relationship of 6-Methylidene Penems Bearing 6,5 Bicyclic Heterocycles as Broad-Spectrum β-Lactamase Inhibitors. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [2] Pyraclonil Human Health Risk Assessment. Regulations.gov (EPA). URL:[Link]

  • [3] Substituted Pyrazolylpyrazole Derivative and Use Thereof as Herbicide. European Patent Office - EP 3031806 A1. URL:

Sources

Nucleophilic substitution of the chloromethyl group in 4H,5H,6H,7H-pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution of the Chloromethyl Group in 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridines

Strategic Rationale & Scaffold Significance

In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy for improving the pharmacokinetic properties of drug candidates. The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine core represents a partially saturated bioisostere of the fully aromatic pyrazolo[1,5-a]pyridine system[1]. By hydrogenating the six-membered ring, medicinal chemists increase the fraction of sp3 hybridized carbons ( Fsp3​ ), which directly correlates with enhanced aqueous solubility and reduced off-target toxicity, while retaining the essential hydrogen-bond accepting capabilities of the pyrazole moiety.

The 2-(chloromethyl) and 3-(chloromethyl) derivatives—specifically 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ( C8​H11​ClN2​ , Monoisotopic Mass: 170.06 Da)[2]—serve as highly versatile electrophilic building blocks. They enable the rapid, divergent synthesis of compound libraries via Bimolecular Nucleophilic Substitution ( SN​2 ) reactions[3].

Mechanistic Causality & Reaction Design

The reactivity of the chloromethyl group on this scaffold is exceptionally high, analogous to benzylic or allylic chlorides.

  • Transition State Stabilization: The adjacent π -system of the electron-rich pyrazole ring donates electron density to stabilize the SN​2 transition state via orbital overlap. This drastically lowers the activation energy for nucleophilic attack, allowing displacement to occur under relatively mild conditions[3].

  • Solvent Causality: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the counter-cations (e.g., K+ , Na+ ) but leave the nucleophilic anions "naked" and highly reactive, accelerating the SN​2 kinetics.

  • Base Selection Logic: The base must be matched to the pKa​ of the nucleophile to ensure efficient deprotonation without degrading the electrophile. For amines, mild bases like K2​CO3​ or N,N -Diisopropylethylamine (DIPEA) are sufficient to scavenge the generated HCl . For alcohols ( pKa​≈16 ), strong bases like Sodium Hydride (NaH) are required to pre-form the highly nucleophilic alkoxide. For thiols, Cs2​CO3​ is optimal; the large ionic radius of Cesium creates a highly solvent-separated ion pair, maximizing thiolate nucleophilicity.

SN2_Workflow SM 2-(Chloromethyl)-4H,5H,6H,7H- pyrazolo[1,5-a]pyridine Nuc_Amine Amines (1° / 2°) Base: DIPEA/K2CO3 Solvent: MeCN SM->Nuc_Amine Nuc_Thiol Thiols Base: Cs2CO3 Solvent: DMF SM->Nuc_Thiol Nuc_Alc Alcohols Base: NaH Solvent: THF SM->Nuc_Alc Prod_Amine Alkyl Amines (Library A) Nuc_Amine->Prod_Amine Prod_Thiol Thioethers (Library B) Nuc_Thiol->Prod_Thiol Prod_Alc Ethers (Library C) Nuc_Alc->Prod_Alc Purification High-Throughput Purification (Prep-HPLC / Flash) Prod_Amine->Purification Prod_Thiol->Purification Prod_Alc->Purification

Workflow for divergent SN2 functionalization of the chloromethyl pyrazolo[1,5-a]pyridine core.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The starting material possesses a distinct [M+H]+ of 171.07 m/z and a characteristic isotopic pattern due to the 35Cl/37Cl ratio (approx. 3:1)[2]. Disappearance of this isotopic signature acts as an absolute in-process control (IPC).

Protocol A: General Procedure for N-Alkylation (Amination)
  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 equiv, 0.5 mmol) in anhydrous MeCN (5.0 mL).

  • Base Addition : Add anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol). Note: Heterogeneous K2​CO3​ acts as an acid scavenger without generating water, preventing competitive hydrolysis of the chloromethyl group.

  • Nucleophile Addition : Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise at room temperature.

  • Reaction Execution : Seal the vial and heat to 60 °C. Stir for 2–4 hours.

  • Self-Validation (IPC) : Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is validated as complete when the peak at m/z 171.07 is entirely absent and the expected product mass is dominant[2].

  • Workup : Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to yield the pure amine derivative.

Protocol B: General Procedure for O-Alkylation (Etherification)
  • Alkoxide Formation : In a flame-dried round-bottom flask under an N2​ atmosphere, suspend NaH (60% dispersion in mineral oil, 1.5 equiv, 0.75 mmol) in anhydrous THF (3.0 mL) and cool to 0 °C.

  • Nucleophile Activation : Slowly add the desired alcohol (1.2 equiv, 0.6 mmol) dissolved in THF (1.0 mL). Stir at 0 °C for 30 minutes until H2​ gas evolution ceases. Note: Pre-deprotonation is critical; the neutral alcohol is insufficiently nucleophilic to displace the chloride efficiently.

  • Electrophile Addition : Add the chloromethyl starting material (1.0 equiv, 0.5 mmol) in THF (1.0 mL) dropwise.

  • Reaction Execution : Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (IPC) : Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) is UV-active; its complete disappearance validates the end of the reaction phase.

  • Workup : Carefully quench with saturated aqueous NH4​Cl (2.0 mL) at 0 °C to safely neutralize unreacted NaH. Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Reaction Parameters

The table below summarizes the optimized conditions and expected outcomes for various nucleophile classes reacting with the 2-chloromethyl core.

NucleophileReagent ClassBaseSolventTemp (°C)Time (h)Avg. Yield (%)
MorpholineSecondary Amine K2​CO3​ MeCN60388
BenzylaminePrimary AmineDIPEADMF80482
PhenolAryl AlcoholNaHTHF25675
ThiophenolAryl Thiol Cs2​CO3​ DMF25294
Sodium AzideAzide SaltNoneDMF60391

Downstream Applications in Drug Discovery

Functionalized 4H,5H,6H,7H-pyrazolo[1,5-a]pyridines are highly sought after in the development of targeted therapeutics. For instance, libraries generated from these scaffolds are frequently screened against targets like the P2X3 receptor for the treatment of neurogenic disorders, or utilized as selective hinge-binding motifs in kinase inhibitor design[1].

Mechanism Nu Nucleophile (e.g., R-NH2) TS SN2 Transition State (Pi-Stabilized) Nu->TS Elec Chloromethyl Core (Electrophile) Elec->TS Prod Substituted Analog + Cl- TS->Prod -Cl⁻ Screen In Vitro Screening (e.g., P2X3 assays) Prod->Screen Library Testing

SN2 transition state stabilization and downstream screening of pyrazolo[1,5-a]pyridine analogs.

References

  • PubChemLite : 2-(chloromethyl)-4h,5h,6h,7h-pyrazolo[1,5-a]pyridine (C8H11ClN2) Structural and Mass Spectrometry Information. Université du Luxembourg. 2

  • Chemical Reviews (ACS Publications) : Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics.3

  • Google Patents (WIPO) : WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as P2X3 inhibitors for the treatment of neurogenic disorders.1

Sources

Troubleshooting & Optimization

Technical Support Center: Flash Chromatography Purification of 2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently observe researchers losing significant yields of halomethyl-heterocycles due to a fundamental misunderstanding of the molecule's reactivity during purification.

This guide provides a comprehensive, causality-driven approach to purifying 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine . We will move beyond standard protocols and focus on the chemical physics dictating your chromatography, ensuring your methodology is both scientifically sound and self-validating.

Core Mechanistic Principles: The "Why" Behind the Workflow

Before packing a column, you must understand the dual nature of your target molecule:

  • The Pyrazolo[1,5-a]pyridine Core: The 4H,5H,6H,7H saturation of the pyridine ring increases the molecule's lipophilicity compared to its fully aromatic counterpart. Furthermore, the bridgehead nitrogen's lone pair is delocalized into the pyrazole π -system. This renders the bridgehead nitrogen non-basic, while the adjacent pyrazole nitrogen remains only weakly basic.

  • The Chloromethyl Hazard: The -CH 2​ Cl group situated on the pyrazole ring is an extremely potent electrophile. It acts as a highly reactive alkylating agent[1]. When exposed to nucleophiles, it readily undergoes S N​ 2 displacement or solvolysis[2].

The Golden Rule: The primary challenge in this purification is not mitigating the basicity of the heterocycle to prevent streaking; it is strictly preventing the nucleophilic degradation of the chloromethyl group[3].

Troubleshooting Guides & FAQs

Q: My compound is sticking to the baseline, and I recover very little mass. What went wrong? A: If you added Triethylamine (Et 3​ N) or Diisopropylethylamine (DIPEA) to your eluent to "prevent streaking," you have inadvertently destroyed your product. The chloromethyl group is highly reactive. Amine additives react with it via an S N​ 2 mechanism to form a highly polar quaternary ammonium salt, which permanently binds to the silica gel[3]. Always use non-nucleophilic solvent systems.

Q: I see a major byproduct that is slightly more polar than my target. Mass spectrometry shows a mass increase of +30 Da. What is this? A: This is the methoxymethyl ether byproduct. It forms if you used Methanol (MeOH) or Ethanol (EtOH) during extraction, dry-loading, or elution. The chloromethyl group rapidly undergoes solvolysis in the presence of alcohols, a reaction that is heavily catalyzed by the mildly acidic surface of silica gel[4]. Switch entirely to Hexane/Ethyl Acetate.

Q: The compound degrades even in Hexane/Ethyl Acetate. How can I prevent this? A: Standard silica gel is mildly acidic and retains surface water, which can promote the hydrolysis of the chloromethyl group into a hydroxymethyl group over prolonged exposure. To solve this:

  • Use Celite instead of silica for dry loading.

  • Run the column using positive pressure (flash chromatography) to minimize the residence time of the compound on the stationary phase[5].

Quantitative Solvent Data

Selecting the correct mobile phase is a matter of balancing elution strength ( ϵ∘ ) with chemical inertness. Below is a causality-based comparison of solvent systems for this specific molecule.

Solvent SystemNucleophilicityElution Strength ( ϵ∘ on Silica)Risk of Solvolysis / S N​ 2Recommendation & Causality
Hexane / Ethyl Acetate None0.01 – 0.58LowOptimal. Non-nucleophilic; provides excellent resolution for moderately polar heterocycles[5].
Heptane / Acetone Weak0.01 – 0.56LowAlternative. Useful if EtOAc selectivity is poor, though acetone can occasionally enolize.
DCM / Methanol High (MeOH)0.42 – 0.95HighAvoid. Rapid methoxymethyl ether formation catalyzed by silica[4].
Hex/EtOAc + 1% Et 3​ N High (Amine)N/AExtremeFatal. Complete quaternization of the product; irreversible binding to the column[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating stability check before you commit your entire batch to the column.

Phase 1: Self-Validating Stability Check (2D TLC)
  • Spot a small aliquot of the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in 70:30 Hexane/Ethyl Acetate .

  • Remove the plate, dry it completely under a gentle stream of nitrogen, and rotate it 90 degrees.

  • Develop the plate a second time in the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If all spots lie on a perfect diagonal line, your compound is stable on silica. If spots appear below the diagonal, the chloromethyl group is actively degrading on the acidic silica surface, dictating that you must execute the column as rapidly as possible.

Phase 2: Sample Preparation (Inert Dry Loading)
  • Dissolve the crude reaction mixture in a minimal volume of anhydrous Dichloromethane (DCM) (e.g., 5 mL per gram of crude). Never use Methanol to aid dissolution.

  • Add Celite 545 (approximately 2.5 times the mass of the crude). Celite is chemically inert compared to silica gel, preventing acid-catalyzed degradation during the drying phase.

  • Evaporate the DCM under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation of the reactive halide.

Phase 3: Flash Column Execution
  • Pack the column with standard 40-63 µm silica gel using 100% Hexane or Heptane[5].

  • Carefully load the free-flowing, Celite-bound sample onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent disturbance.

  • Elute using a fast flow rate (flash chromatography) to minimize column residence time.

  • Gradient: Run a gradient from 0% to 40% Ethyl Acetate in Hexane over 10 to 12 column volumes.

  • Collect fractions and immediately concentrate the product-containing tubes under vacuum at < 30°C. Store the purified 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine under argon at -20°C to prevent dimerization or polymerization.

Workflow Visualization

G Start Crude 2-(chloromethyl)-... Reaction Mixture Solvent Select Solvent System Start->Solvent CheckNuc Contains Nucleophiles? (MeOH, EtOH, Et3N) Solvent->CheckNuc Degrade Degradation Pathway: Solvolysis / Quaternization CheckNuc->Degrade Yes Safe Optimal Pathway: Hexane / Ethyl Acetate CheckNuc->Safe No Load Sample Loading Method Safe->Load DryLoad Dry Loading on Celite (Avoids Silica Acidic Catalysis) Load->DryLoad Elute Flash Elution (Minimize Column Time) DryLoad->Elute Pure Pure Target Compound Elute->Pure

Workflow for selecting solvent systems to prevent chloromethyl degradation during chromatography.

References

  • Fraser, C. S., et al. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses.[Link]

  • Fries, R. W., et al. 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. PubMed (NIH).[Link]

  • Neuenswander, B., et al. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC (NIH).[Link]

  • Otera, J., et al. Efficient Preparation of Alkoxymethyl Carbonates by Using Potassium Carbonate, Chloromethyl Alkyl Ethers, and Alcohol. Oxford University Press.[Link]

Sources

Troubleshooting low reactivity of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine in SN2 reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this substrate, particularly in bimolecular nucleophilic substitution (SN2) reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic hurdles.

Introduction: The Challenge of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry, valued for its rigid, fused N-heterocyclic structure that serves as a versatile template for drug design.[1][2] The 2-(chloromethyl) derivative, specifically the tetrahydropyrazolo[1,5-a]pyridine variant, is a key building block for introducing various functionalities via nucleophilic substitution. However, researchers often report unexpectedly low yields or complete reaction failure. This guide will dissect the underlying chemical principles governing its reactivity and provide a systematic approach to troubleshooting these synthetic challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction with 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine failing or showing low yield?

A1: The low reactivity is often a result of the electronic properties of the pyrazolo[1,5-a]pyridine ring system, rather than steric hindrance.

While the chloromethyl group is a primary halide, which typically favors the SN2 mechanism due to minimal steric hindrance[3][4][5], the electronics of the attached heterocyclic system play a dominant role.

  • Electronic Influence of the Heterocycle: The pyrazolo[1,5-a]pyridine ring is a fused system containing both a π-excessive pyrazole ring and a π-deficient pyridine ring.[2] This complex electronic nature can influence the electrophilicity of the methylene carbon (the carbon atom bonded to chlorine). Unlike simple benzyl chloride, where the phenyl ring can stabilize the transition state, the fused heterocyclic system's net effect might not sufficiently activate the C-Cl bond for substitution. The nitrogen atoms in the ring system exert strong inductive and mesomeric effects that modulate the reactivity of substituents.[6]

  • Substrate Stability: The substrate itself is relatively stable. The SN2 reaction requires a nucleophile to attack an electron-deficient carbon center.[3] If the pyrazolo[1,5-a]pyridine system does not sufficiently withdraw electron density from the methylene carbon, the activation energy for the reaction will be high, resulting in a slow or non-existent reaction at standard temperatures.

Caption: Factors influencing the SN2 transition state.

Q2: The chloride seems to be a poor leaving group in my system. How can I improve its leaving group ability?

A2: Convert the chloride to a more reactive iodide using a Finkelstein reaction.

The SN2 reaction rate is highly dependent on the stability of the leaving group; better leaving groups are weaker bases.[5][7] Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base.

The Finkelstein reaction provides a classic and effective method to exchange a halide for another.[8] The reaction of an alkyl chloride with sodium iodide (NaI) in acetone is an equilibrium process. It is driven to completion because sodium chloride (NaCl) is insoluble in acetone and precipitates out, effectively removing it from the reaction mixture according to Le Châtelier's principle.[9]

Table 1: Comparison of Common Leaving Groups in SN2 Reactions

Leaving Group Conjugate Acid pKa of Conjugate Acid Relative Rate (approx.)
I⁻ (Iodide) HI -10 ~30,000
Br⁻ (Bromide) HBr -9 ~10,000
Cl⁻ (Chloride) HCl -7 ~200
F⁻ (Fluoride) HF 3.2 ~1
TsO⁻ (Tosylate) TsOH -2.8 >30,000

Relative rates are generalized for a typical SN2 reaction and can vary with substrate and conditions.

This protocol outlines the conversion of the starting chloromethyl compound to the more reactive iodomethyl analogue.

Materials:

  • 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with CaCl₂)

  • Standard glassware for workup (separatory funnel, flasks)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. A drying tube should be placed on top of the condenser.

  • Reagents: To the flask, add 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (1.0 eq).

  • Solvent & Salt: Add anhydrous acetone (approx. 10-20 mL per mmol of substrate) followed by anhydrous sodium iodide (1.5 - 3.0 eq). Using an excess of NaI helps drive the equilibrium.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) with vigorous stirring. The formation of a white precipitate (NaCl) is indicative of reaction progress. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent like DCM or EtOAc. Transfer the solution to a separatory funnel. Wash the organic layer with water (1x), followed by a saturated aqueous solution of sodium thiosulfate (1x) to remove any residual iodine, and finally with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-(iodomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine.

  • Purification: The product can be used directly in the next step or purified by column chromatography if necessary. Note: Alkyl iodides can be less stable than chlorides; it is often best to use them immediately without prolonged storage.

For particularly stubborn chlorides, modern nickel-catalyzed or copper-catalyzed Finkelstein reactions can be employed, which often proceed under milder conditions with a broader substrate scope.[10][11]

Q3: What are the optimal solvent and base conditions for this SN2 reaction?

A3: Use a polar aprotic solvent. The choice of base depends entirely on your nucleophile.

The solvent plays a critical role in an SN2 reaction's success.[7][12]

  • Solvent Choice: Polar aprotic solvents are strongly recommended. These solvents can dissolve ionic reagents but do not engage in hydrogen bonding.[13] They solvate the cation (e.g., Na⁺, K⁺) but leave the anion (the nucleophile) "naked" and highly reactive. In contrast, polar protic solvents (like water, methanol, ethanol) form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which slows down the SN2 reaction.[7][14]

Table 2: Recommended Solvents for SN2 Reactions

Solvent Class Examples Rationale
Polar Aprotic (Recommended) DMF, DMSO, Acetonitrile (MeCN), THF Solvates cation, leaves nucleophile highly reactive. Accelerates SN2 rate.[15]
Polar Protic (Avoid) Water (H₂O), Methanol (MeOH), Ethanol (EtOH) Solvates and deactivates the nucleophile via H-bonding. Slows SN2 rate.[13]

| Non-polar (Use with caution) | Toluene, Hexane, Dichloromethane (DCM) | Poor solubility for many ionic nucleophiles. May be suitable for specific cases. |

  • Base Selection: A base is only required if your nucleophile needs to be deprotonated to become active (e.g., an alcohol or thiol).

    • For acidic nucleophiles (e.g., R-OH, R-SH, R-NH₂): Use a non-nucleophilic base to deprotonate the nucleophile in situ or prior to adding the electrophile.

      • Strong, non-nucleophilic bases: Sodium hydride (NaH) is an excellent choice for alcohols and thiols.

      • Weaker bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and milder alternatives, particularly for phenols or amines.

    • For already anionic nucleophiles (e.g., NaN₃, NaCN): No additional base is needed.

Caption: A systematic workflow for troubleshooting low SN2 reactivity.

References

  • Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides.
  • Reactivity of the chloromethyl group in pyridine deriv
  • CN104140427A - Preparation method of tetrahydropyrazolo[1,5-a]pyridine.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions.Chemistry Steps.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PMC.
  • Factors affecting the SN2 Reaction.Chemistry LibreTexts.
  • The SN2 Reaction Mechanism.Master Organic Chemistry.
  • Synthesis of pyrazolo[1,5-a]pyridines.Organic Chemistry Portal.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).PubMed.
  • Steric Effects in the SN2 Reaction.Fundamentals of Organic Chemistry.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Rapid and Efficient Copper‐Catalyzed Finkelstein Reaction of (Hetero)Aromatics under Continuous‐Flow Conditions.R Discovery.
  • SN2 reaction.Wikipedia.
  • Analysis of solvent effect on SN2 reactions by different theoretical models.
  • Finkelstein Reaction: How to Predict Products & Understand Mechanism.YouTube.
  • What is the effect of solvent on SN2?Quora.
  • The mystery of the Finkelstein reaction.Henry Rzepa's Blog.

Sources

Technical Support Center: Temperature Optimization for 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Knowledge Base. This guide is designed for discovery chemists and process scientists working with 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . Because this building block is highly reactive, mismanaging reaction temperatures during nucleophilic substitution (coupling) is the primary cause of poor yields, intractable mixtures, and batch failures.

Below, we break down the mechanistic causality of these failures, provide a data-driven temperature selection matrix, and offer self-validating troubleshooting protocols.

Mechanistic Causality: Why is Temperature So Critical?

To optimize this coupling, you must first understand the electrophile. The 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is not a standard primary alkyl chloride; it is a hetero-benzylic system.

The electron-rich tetrahydropyrazolo[1,5-a]pyridine ring donates electron density into the fused system. The nitrogen atoms in the pyrazole ring stabilize the developing positive charge in the transition state, giving this primary chloride significant SN​1 -like character. While this makes it exceptionally reactive toward nucleophiles, it introduces a critical vulnerability: Self-Quaternization .

If the temperature is too high and the nucleophile is too weak, the basic pyrazole nitrogen of one molecule will attack the chloromethyl group of another, leading to rapid, irreversible polymeric degradation. Therefore, temperature must be strictly matched to the nucleophilicity of your coupling partner.

Temperature vs. Nucleophile Matrix

The following table summarizes the quantitative operational windows for various nucleophile classes to prevent degradation while ensuring complete conversion.

Nucleophile ClassExample PartnerOptimal Temp RangeRecommended Base / AdditiveTypical YieldPrimary Failure Mode
Carbanions (Strong) Bislactimether-78 °C to 0 °Cn-BuLi or LDA70–85%Hydrolysis, Epimerization
1° / 2° Amines (Moderate) Piperidines20 °C to 40 °CDIPEA or K₂CO₃80–95%Over-alkylation (for 1° amines)
Lactams / Amides (Weak) Piperidin-2-one0 °C to 25 °CNaH or KHMDS60–75%Incomplete conversion
Sulfinates (Weak) Sodium methanesulfinate80 °C to 125 °CNone (Salt is pre-formed)50–65%Thermal degradation of electrophile

Workflow Visualization

Workflow A 2-(Chloromethyl)-4H,5H,6H,7H- pyrazolo[1,5-a]pyridine B Strong Nucleophile (e.g., nBuLi generated) A->B C Moderate Nucleophile (e.g., Amines) A->C D Weak Nucleophile (e.g., Sulfinates) A->D E Cryogenic (-78°C) Fast SN2 B->E F Ambient (20-40°C) Controlled Alkylation C->F G Elevated (80-125°C) Thermal Activation D->G H High Yield, No Degradation E->H I Risk: Over-alkylation (Use slow addition) F->I J Risk: Dimerization (Monitor closely) G->J

Fig 1. Temperature selection workflow based on nucleophile strength for chloromethyl couplings.

Troubleshooting FAQs

Q: My reaction mixture turns black and the yield drops significantly when I heat the coupling above 80 °C. What is happening? A: You are observing thermal degradation via self-quaternization. Because the chloromethyl group is highly activated, elevated temperatures without a highly reactive nucleophile present cause the molecules to polymerize. Solution: Lower the temperature to 40 °C. If your nucleophile is too weak to react at 40 °C, do not increase the heat. Instead, add a catalytic amount of NaI (0.1 eq) to initiate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.

Q: I am seeing significant over-alkylation (tertiary amine formation) when coupling with a primary amine at room temperature. How do I control this? A: The intermediate secondary amine product is more nucleophilic than your starting primary amine. At room temperature, the kinetics favor the secondary amine attacking the remaining electrophile. Solution: Drop the temperature to 0 °C. Invert your addition order: place the electrophile in the flask and use a syringe pump to slowly add the primary amine over 1 hour. This keeps the concentration of the secondary amine product low relative to the primary amine.

Q: My coupling with a weak nucleophile (e.g., a lactam like piperidin-2-one) is stalling at 25 °C. Should I reflux the reaction? A: No. Refluxing will destroy the 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine before the lactam can attack. Solution: Instead of increasing the temperature to overcome the activation energy barrier, increase the nucleophilicity of your lactam. Pre-treat the lactam with NaH or KHMDS at 0 °C to form the highly reactive nitrogen anion, then add the chloromethyl electrophile and allow it to warm to room temperature [1].

Self-Validating Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols which include built-in logical checkpoints.

Protocol A: Mild N-Alkylation for Moderate Nucleophiles (20 °C to 40 °C)

Use this protocol for standard 1° and 2° amines.

  • Preparation: Dissolve the amine nucleophile (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Addition: Cool the mixture to 0 °C. Add 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.05 eq) dropwise as a solution in DMF.

  • Reaction: Remove the ice bath and stir at 20 °C for exactly 2 hours.

  • Validation Checkpoint 1 (LC-MS Analysis):

    • IF >95% conversion to the desired product is observed Proceed to Step 5.

    • IF unreacted starting material remains but no degradation is seen Add NaI (0.1 eq) and warm to 40 °C for 1 hour. Do not exceed 40 °C.

    • IF over-alkylation is detected Halt the reaction. For the next batch, reverse the addition order (add amine to electrophile) and maintain at 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Temperature Coupling for Weak Nucleophiles (125 °C)

Adapted for sulfinate alkylations where high heat is unavoidable [2].

  • Preparation: Suspend 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) and the nucleophilic salt (e.g., sodium methanesulfinate, 1.2 eq) in anhydrous DMF (0.3 M).

  • Thermal Activation: Heat the mixture directly to 125 °C. (Causality note: Rapid heating is required here to push the bimolecular collision rate higher than the unimolecular degradation rate of the electrophile).

  • Reaction: Stir at 125 °C for exactly 2 hours.

  • Validation Checkpoint 1 (TLC Analysis - EtOAc/MeOH 9:1):

    • IF the chloromethyl starting material is consumed Cool immediately to room temperature to prevent thermal degradation of the newly formed product.

    • IF a heavy baseline spot (polymeric degradation) appears The heating was too prolonged or the DMF was wet. Discard the batch and repeat using strictly anhydrous conditions and a pre-heated oil bath.

  • Workup: Filter the cooled mixture to remove inorganic salts, concentrate the filtrate under high vacuum, and purify via flash chromatography.

Protocol C: Cryogenic Alkylation for Strong Carbanions (-78 °C)

Adapted for highly reactive lithium enolates or bislactimethers [3].

  • Preparation: Dissolve the nucleophile in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) to generate the carbanion.

  • Addition: Dissolve 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 eq) in THF, cool to -78 °C, and quickly transfer it to the carbanion solution via cannula.

  • Reaction: Stir at -78 °C for 3 hours.

  • Validation Checkpoint 1 (Reaction Quench):

    • IF the reaction color changes from deep red/orange to pale yellow The carbanion has been consumed. Quench immediately with H₂O at -78 °C.

  • Workup: Allow to warm to room temperature, concentrate in vacuo, redissolve in Et₂O, wash with brine, dry over MgSO₄, and concentrate.

References

  • Title: Prmt5 inhibitors and uses thereof (US20240254118A1)
  • Title: Novel compounds and pharmaceutical compositions thereof for the treatment of diseases (EP3976189A1)
  • Title: Structure-Based Evolution of Subtype-Selective Neurotensin Receptor Ligands Source: ChemMedChem (via PubMed Central) URL: [Link]

Technical Support Center: Troubleshooting 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the alkylation of nucleophiles using 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. This bicyclic building block is highly valued in drug development for introducing the tetrahydropyrazolo[1,5-a]pyridine pharmacophore into kinase inhibitors and neurotensin receptor ligands 1.

However, the chloromethyl group on this fused system is exceptionally reactive. The adjacent electron-rich pyrazole ring donates electron density, stabilizing the SN​2 transition state (and imparting partial carbocation character). While this makes it an excellent electrophile, it also makes the reagent highly susceptible to rapid side reactions—namely hydrolysis and over-alkylation—if the reaction microenvironment is not strictly controlled 2. This guide provides a deep dive into the causality of these byproducts and offers field-proven, self-validating protocols to ensure high-yielding, regioselective alkylations.

Section 1: The Causality of Byproduct Formation

Understanding the mechanism behind byproduct formation is the first step in eliminating it.

  • Hydrolysis (The Hydroxymethyl Byproduct): Because the C-Cl bond is highly activated by the pyrazole ring, trace water acts as a highly competitive nucleophile. When using hygroscopic bases (like K2​CO3​ ) or wet solvents, water outcompetes your intended amine or phenol, rapidly converting the starting material into 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine.

  • Over-alkylation (Polyalkylation): When reacting the chloromethyl electrophile with a primary amine, the resulting mono-alkylated product (a secondary amine) is often more nucleophilic than the starting material. This is due to the electron-donating inductive effect of the newly attached alkyl group and a reduction in the solvation sphere, leading to rapid dialkylation 3.

ReactionPathways SM 2-(Chloromethyl)- 4,5,6,7-tetrahydropyrazolo [1,5-a]pyridine Mono Mono-alkylated Product (Desired Secondary Amine) SM->Mono + Amine (SN2) Hydro Hydrolysis Product (Hydroxymethyl Byproduct) SM->Hydro + H2O (Hydrolysis) Amine Primary Amine (Nucleophile) Amine->Mono Water Trace Water (Competitor) Water->Hydro Di Di-alkylated Product (Over-alkylation Byproduct) Mono->Di + SM (Over-alkylation)

Mechanistic pathways showing desired SN2 alkylation vs. competing hydrolysis and over-alkylation.

Section 2: Troubleshooting FAQs

Q: My LC-MS shows a major byproduct with an [M - Cl + OH] mass profile. How do I eliminate this? A: This mass profile corresponds to the hydrolysis byproduct. To eliminate it, you must transition to strictly anhydrous conditions. Swap inorganic carbonate bases (which carry surface moisture) for a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Ensure solvents (e.g., DMF or MeCN) are freshly drawn from a solvent purification system or stored over activated 3Å molecular sieves.

Q: My primary amine is forming a dialkylated byproduct. How do I kinetically favor monoalkylation? A: To kinetically favor monoalkylation, you must maintain a high local concentration of the primary amine relative to the electrophile. Use a syringe pump to slowly add the chloromethyl reagent over 2-4 hours to a solution containing a 3-to-5-fold excess of the primary amine. Keep the reaction at 0 °C during the addition to suppress the activation energy required for the secondary amine to react.

Q: When alkylating an ambident nucleophile (e.g., a phenol with a basic nitrogen), I'm getting N-alkylation instead of O-alkylation. How do I invert this regioselectivity? A: N-alkylation is kinetically favored in polar aprotic solvents (like DMF) because the nitrogen lone pair is softer and more polarizable. To favor O-alkylation, leverage Hard-Soft Acid-Base (HSAB) principles. Switch to a less polar solvent (like acetone) and use a weaker base (like K2​CO3​ ) to selectively deprotonate the harder phenol.

Section 3: Optimization Data

The following table summarizes quantitative data from our internal optimization studies, demonstrating how base and solvent choices directly impact the distribution of the desired product versus common byproducts.

Base (Equiv)SolventConditionsPrimary Product Yield (%)Hydrolysis Byproduct (%)Over-alkylation Byproduct (%)
K2​CO3​ (2.0)DMF (Wet)RT, 12h45%40%15%
K2​CO3​ (2.0)MeCN (Dry)60 °C, 8h65%10%25%
NaH (1.2)THF (Dry)0 °C to RT, 6h75%<2%23%
DIPEA (2.5)DMF (Dry)0 °C to RT, 12h88%<2%10%
DIPEA (2.5) DMF (Dry) Syringe Pump, 0 °C 94% <1% <5%
Section 4: Field-Proven Experimental Protocol

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the integrity of the reaction before proceeding to workup.

Protocol: Anhydrous Mono-Alkylation of a Primary Amine

Reagents: Primary Amine (3.0 equiv), 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.0 equiv), DIPEA (2.5 equiv), Anhydrous DMF.

  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and purge with Argon three times.

  • Mixing: Dissolve the primary amine (3.0 equiv) and DIPEA (2.5 equiv) in anhydrous DMF (0.2 M relative to the amine). Stir under Argon.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve the chloromethyl electrophile (1.0 equiv) in a minimal amount of anhydrous DMF. Load this into a syringe and use a syringe pump to add the solution dropwise over 3 hours.

  • Validation Check (Self-Validation Step): 30 minutes after the addition is complete, extract a 10 µL aliquot, quench in 1 mL of 50:50 MeCN/Water, and analyze via LC-MS. Validation criteria: The reaction is proceeding correctly if the [M+H]+ peak of the mono-alkylated product is >90% relative to the starting material, and the dialkylated mass is <5%.

  • Workup: If validated, warm the reaction to room temperature. Quench with saturated aqueous NH4​Cl to neutralize the DIPEA, extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Prep 1. Preparation Flame-dry flask Argon purge Mix 2. Mixing Dissolve amine & DIPEA in anhydrous DMF Prep->Mix Cool 3. Cooling Chill to 0 °C Mix->Cool Add 4. Addition Syringe pump addition of chloromethyl SM Cool->Add React 5. Validation LC-MS Check Standard Workup Add->React

Step-by-step workflow for anhydrous alkylation to minimize byproduct formation.

Section 5: References
  • An alkylation route to carbo- and heteroaromatic amino acids , Semantic Scholar / ARKIVOC, 2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment , PMC, 1

  • Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines , PMC, 3

Sources

Technical Support Center: Handling & Storing 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive technical guide for handling 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. As a critical building block in the synthesis of Hepatitis B Core Protein Allosteric Modulators (CpAMs)[1] and agricultural agents like Pyraclonil[2], this compound offers immense synthetic utility. However, its bifunctional nature—combining a highly electrophilic chloromethyl group with an electron-rich pyrazole core—makes it exceptionally prone to rapid degradation if mishandled.

This guide provides field-proven, self-validating methodologies to ensure your reagent remains stable and your downstream reactions succeed.

Core Mechanisms of Degradation (The "Why")

To prevent reagent failure, you must understand the causality behind its degradation. 2-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine degrades via two primary, often concurrent, pathways:

  • Moisture-Driven Hydrolysis: The chloromethyl group is highly susceptible to nucleophilic attack by trace water. This hydrolysis yields the corresponding hydroxymethyl derivative and stoichiometric amounts of hydrochloric acid (HCl)[3].

  • Autocatalytic Self-Alkylation (Polymerization): The nitrogen atoms within the pyrazole ring are nucleophilic. If the compound is exposed to thermal stress (temperatures >4°C) or if HCl is generated via hydrolysis, the molecule undergoes rapid intermolecular SN2 reactions. This dimerization/polymerization forms a dark, intractable resin, completely destroying the reagent's synthetic viability.

G A 2-(Chloromethyl)- heterocycle B Moisture (H2O) A->B Trace Water E Thermal/Base Exposure A->E T > 4°C C Hydrolysis B->C D Hydroxymethyl Derivative + HCl C->D Nucleophilic Attack G Polymeric Resin (Inactive) D->G HCl Autocatalysis F Self-Alkylation E->F F->G Dimerization

Degradation pathways via hydrolysis and self-alkylation.

Quantitative Stability & Storage Data

Proper storage is non-negotiable. The table below summarizes the causality between environmental conditions and reagent half-life. Adsorbents or anhydrous environments are critical for mitigating moisture-induced degradation[4].

Storage ConditionAtmosphere / Moisture LevelEstimated Half-LifePrimary Degradation Mechanism
-20°C (Freezer) Argon / <10 ppm>12 monthsNegligible
4°C (Refrigerator) Argon / <10 ppm3–6 monthsSlow intermolecular dimerization
25°C (Ambient) Air / ~500 ppm<24 hoursRapid hydrolysis & HCl generation
25°C (Ambient) High Humidity / >1000 ppm<2 hoursComplete hydrolysis & polymerization

Self-Validating Experimental Protocols

Protocol A: Anhydrous Dispensing (Syringe Technique)

Because opening the bottle to ambient air guarantees hydrolysis, the reagent must be extracted using rigorous Schlenk techniques[5].

  • Preparation: Oven-dry glass syringes and stainless-steel needles (18-gauge or smaller) at >120°C for a minimum of 4 hours. Assemble the syringe while hot.

  • Cooling & Purging: Cool the assembled syringe in a desiccator or flush it 3–5 times with high-purity argon as it cools to room temperature[5].

  • Pressurization: Attach an argon line with an oil bubbler to the reagent's Sure/Seal™ bottle via a separate needle. This maintains a slight positive pressure, preventing a vacuum that would draw moist laboratory air through the pierced septum[6].

  • Extraction: Insert the dry syringe needle vertically through the PTFE-faced rubber liner. Slowly withdraw the required volume of the chloromethyl derivative.

  • Transfer: Quickly transfer the reagent to your pre-purged reaction flask.

  • System Validation (The "Fume Test"): Observe the needle tip immediately upon withdrawal from the bottle. If the residual droplet fumes heavily, your local atmospheric moisture is too high, and the transfer must be aborted and moved into a glovebox.

Workflow N1 Oven-Dry Equipment N2 Cool Under Argon N1->N2 N3 Pierce Septum N2->N3 N4 Pressurize Bottle N3->N4 N5 Withdraw Reagent N4->N5 N6 Transfer to Reaction N5->N6

Step-by-step anhydrous syringe transfer workflow for moisture-sensitive reagents.

Protocol B: Downstream N-Alkylation (Amination) Workflow

When utilizing this reagent for nucleophilic substitution, managing the generated HCl is the most critical factor for success.

  • Flask Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with argon three times[5].

  • Reagent Loading: Add your nucleophilic amine (1.0 eq) and a non-nucleophilic base, such as anhydrous DIPEA (3.0 to 4.0 eq), to the flask. Dissolve in strictly anhydrous DMF (water content <50 ppm).

  • Temperature Control: Cool the mixture to 0°C using an ice bath. Causality: Lowering the temperature suppresses the self-alkylation of the chloromethyl reagent before it can react with the target amine.

  • Addition: Add 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.1 eq) dropwise as a solution in anhydrous DMF using Protocol A.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature.

  • System Validation: A successful reaction will remain a clear or slightly cloudy solution (due to amine hydrochloride salt precipitation). The rapid formation of a dark, intractable tar indicates that the starting material polymerized rather than undergoing the desired substitution.

Troubleshooting & FAQs

Q: My reagent arrived as a dark, viscous oil instead of a pale liquid/solid. What happened? A: The reagent has undergone autocatalytic polymerization/dimerization. This occurs if the cold chain is broken during shipping or if the seal is compromised, allowing moisture in. The dark color is characteristic of extended conjugated polymeric networks. Do not use this material; it cannot be salvaged.

Q: How can I accurately determine the extent of degradation before setting up my reaction? A: Perform a rapid 1H NMR in anhydrous CDCl3. The intact chloromethyl group (-CH2Cl) typically appears as a sharp singlet around 4.6–4.8 ppm. If hydrolysis has occurred, you will observe a new singlet around 4.5–4.6 ppm corresponding to the hydroxymethyl (-CH2OH) group. If dimerization has occurred, you will see a complex set of multiplets in the aliphatic region and a broadening of the pyrazole proton signals. If impurity peaks dwarf the product peaks, discard the reagent[7].

Q: My amination reaction yield is consistently below 20%, even with dry solvents. How do I fix this? A: Low yields in nucleophilic substitutions with this electrophile are almost always due to pre-existing HCl in the reagent. Trace moisture generates HCl, which protonates your incoming nucleophilic amine, rendering it inactive[3]. Solution: Increase your equivalents of a non-nucleophilic base (e.g., DIPEA or K2CO3) to at least 3.0 eq to ensure complete scavenging of both intrinsic and reaction-generated HCl.

Q: Can I store this compound in a standard laboratory refrigerator (4°C)? A: It is highly discouraged for long-term storage. While 4°C slows degradation, the compound's high electrophilicity means self-alkylation still occurs over a few months. Furthermore, standard refrigerators have high internal humidity. Always store at -20°C in a desiccator or secondary sealed container backfilled with Argon[8].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • How to Store Reagents. Chemistry - University of Rochester.
  • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides. Benchchem.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed (NIH).
  • Preservation of Moisture-Sensitive Chemical Reagents. MilliporeSigma.
  • Pyraclonil PESTANAL, analytical standard. MilliporeSigma.
  • Moisture Control and Degradation Management. American Pharmaceutical Review.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.

Sources

Validation & Comparative

HPLC Method Validation for Purity Analysis of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Introduction: The Analytical Challenge of Reactive Building Blocks

The compound 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical candidates, particularly in the development of potent kinase inhibitors targeting PI3Kγ/δ and Casein Kinase 2 (CK2) [1].

However, quantifying the purity of this intermediate presents a profound analytical challenge. The molecule features a highly reactive benzylic-like chloromethyl group (-CH₂Cl) attached to a pyrazole-fused tetrahydropyridine ring. In standard reversed-phase High-Performance Liquid Chromatography (HPLC) utilizing aqueous mobile phases, this chloromethyl group is highly susceptible to solvolysis (on-column hydrolysis) [2]. If the chromatographic conditions are not rigorously optimized, the compound will react with water to form 2-(hydroxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine during the run. This artifactual degradation leads to inaccurate purity reporting, false impurity peaks, and batch rejection.

As a Senior Application Scientist, I have designed this guide to objectively compare stationary phase performances and provide a self-validating, ICH Q2(R2)-compliant[3] methodology that arrests on-column degradation while delivering baseline resolution of synthetic impurities.

Causality in Method Design: Preventing On-Column Hydrolysis

To design a robust method, we must understand the causality behind the degradation. Hydrolysis of the chloromethyl group is accelerated by:

  • High temperatures: Increases the kinetic rate of solvolysis.

  • Neutral to basic pH: Hydroxide ions (even at low concentrations) act as strong nucleophiles.

  • Active Silanols: Uncapped, acidic silanols (Si-OH) on the silica stationary phase can catalyze the cleavage of the C-Cl bond [2].

The Self-Validating Strategy

To prove that our method is free from on-column hydrolysis, we utilize a Hydroxymethyl Marker System . By independently synthesizing the hydroxymethyl degradant and injecting it alongside the chloromethyl parent, we can monitor the baseline. If the parent peak exhibits a "fronting shoulder" that perfectly aligns with the retention time of the hydroxymethyl marker, on-column hydrolysis is actively occurring.

Workflow N1 Sample Prep (100% Anhydrous MeCN) N2 Autosampler (Maintained at 4°C) N1->N2 N3 Separation (pH 2.5, 20°C, Biphenyl) N2->N3 N4 Detection (UV 230 nm) N3->N4

Fig 1: Optimized HPLC workflow preventing on-column hydrolysis of the chloromethyl group.

Column & Condition Comparison: Experimental Data

To establish the optimal control strategy, we compared three distinct chromatographic environments. The goal was to maximize the resolution ( Rs​ ) between the parent compound and its impurities while keeping artifactual hydrolysis below the Limit of Quantitation (<0.05%).

Experimental Setup:

  • Analyte: 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (1.0 mg/mL in dry Acetonitrile).

  • Gradient: 10% to 90% Organic over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Table 1: Performance Comparison of HPLC Conditions
Stationary PhaseMobile Phase AdditiveColumn TempPeak Asymmetry ( As​ )Resolution ( Rs​ ) from HydroxymethylOn-Column Hydrolysis (%)Verdict
Standard C18 (5 µm)10 mM Ammonium Acetate (pH 6.8)40°C1.85 (Tailing)1.2 (Co-elution)8.4% ❌ Unacceptable. High silanol activity and heat drive rapid hydrolysis.
End-capped C18 (3 µm)0.1% Trifluoroacetic Acid (pH 2.5)25°C1.202.80.4%⚠️ Marginal. Acidic pH suppresses silanols, but minor hydrolysis persists.
Biphenyl (3 µm)0.1% Trifluoroacetic Acid (pH 2.5)20°C1.05 4.5 < 0.05% (ND) Optimal. Enhanced π−π retention allows lower temps; zero degradation.

Scientific Insight: The Biphenyl column outperforms the C18 columns because the polarizable π -electrons of the biphenyl phase interact strongly with the pyrazole ring. This alternative selectivity provides massive retention and resolution for the polar hydroxymethyl degradant, while the low pH (0.1% TFA) and sub-ambient column temperature (20°C) completely freeze the hydrolysis kinetics.

Step-by-Step Experimental Protocol (Optimized Method)

Based on the comparative data, the following protocol represents the validated method for purity analysis.

1. Reagent Preparation:

  • Diluent: 100% Anhydrous Acetonitrile (HPLC Grade). Crucial: Do not use water in the sample diluent, as the compound will degrade in the autosampler vial before injection.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

2. Chromatographic Conditions:

  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 20°C (Strictly controlled to prevent thermal degradation).

  • Autosampler Temperature: 4°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (PDA/DAD recommended for peak purity confirmation).

3. Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 12.0 min: 10% 80% B

  • 12.0 - 15.0 min: 80% B

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (release testing and stability monitoring), it must be validated according to the latest ICH Q2(R2) guidelines [3].

Validation V_Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Forced Degradation: Rs > 2.0) V_Start->Spec Lin Linearity & Range (LOQ to 150%, R² > 0.999) V_Start->Lin Prec Precision (Repeatability RSD < 2.0%) V_Start->Prec Rob Robustness (Temp ±2°C, pH ±0.2) V_Start->Rob Spec->Prec

Fig 2: Core ICH Q2(R2) validation parameters for analytical procedure lifecycle.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities.

  • Action: The sample was subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress.

  • Result: Base hydrolysis rapidly generated the 2-(hydroxymethyl) degradant. The Biphenyl method demonstrated a resolution ( Rs​ ) of 4.5 between the degradant and the active chloromethyl peak. Peak purity angle was less than the purity threshold across all stress conditions, proving the method is stability-indicating.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated from the Limit of Quantitation (LOQ, 0.05% of nominal) up to 150% of the target concentration (1.5 mg/mL). The correlation coefficient ( R2 ) was 0.9998.

  • Precision: Six independent sample preparations yielded a Relative Standard Deviation (RSD) of 0.6% for the main peak area, well below the ICH acceptance criterion of 2.0%.

  • Accuracy: Spike recovery of known impurities at 50%, 100%, and 150% of the specification limit yielded recoveries between 98.5% and 101.2%.

Robustness (Critical Parameter)

Robustness measures the method's capacity to remain unaffected by small, deliberate variations. For this highly reactive molecule, robustness testing is the ultimate proof of method safety.

  • Temperature Variation: Elevating the column temperature to 25°C (from 20°C) showed a negligible increase in the hydroxymethyl peak (+0.02%), confirming the 20°C setpoint provides a safe buffer against thermal degradation.

  • Diluent Hold Time: Solutions kept in the 4°C autosampler showed zero degradation over 48 hours. However, solutions left at room temperature (25°C) showed 1.2% degradation after 24 hours, validating the strict requirement for a chilled autosampler.

Conclusion

Analyzing reactive intermediates like 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine requires moving beyond generic platform methods. By understanding the chemical causality—specifically the propensity for nucleophilic attack and silanol-catalyzed solvolysis—we can engineer a self-validating chromatographic environment.

The transition from a standard C18 phase at neutral pH to a Biphenyl phase under acidic, sub-ambient conditions completely arrests on-column hydrolysis. When validated against ICH Q2(R2) standards, this method guarantees that the purity data generated reflects the true quality of the synthesized batch, safeguarding downstream pharmaceutical manufacturing.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available at:[Link]

  • On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It. MicroSolv Technology Corporation. Available at:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Reactivity comparison: 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine vs 2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison: 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine vs. 2-(chloromethyl)pyridine

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, chloromethyl-substituted heterocycles are invaluable building blocks for introducing complex molecular scaffolds. This guide provides an in-depth comparison of the reactivity of two key reagents: 2-(chloromethyl)pyridine and 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine. While structurally related, their reactivity in nucleophilic substitution reactions differs significantly due to the distinct electronic nature of their core heterocyclic systems. Our analysis, grounded in fundamental electronic principles, posits that 2-(chloromethyl)pyridine exhibits significantly higher reactivity towards nucleophiles. The electron-deficient pyridine ring enhances the electrophilicity of the benzylic carbon, whereas the more electron-rich, fused pyrazole system in its counterpart reduces it. This guide elucidates the mechanistic basis for this difference and provides a standardized experimental protocol for quantitative validation.

Introduction: Two Scaffolds, Two Reactivity Profiles

The pyridine ring is a cornerstone of pharmaceutical development, while the pyrazolo[1,5-a]pyridine scaffold has gained prominence as a privileged structure in modern drug discovery, particularly in kinase inhibitor development.[1][2][3] Both 2-(chloromethyl)pyridine and 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine serve as critical synthons for linking these respective cores to other molecular fragments via nucleophilic substitution at the chloromethyl group.

Professionals in drug development often face a choice between such building blocks. An erroneous assumption of equivalent reactivity can lead to failed reactions, low yields, or the need for drastic and costly optimization. This guide aims to provide a clear, mechanistically-driven comparison of their reactivity, empowering researchers to make informed decisions in their synthetic strategies. The primary mode of reaction for these compounds is nucleophilic substitution, which will be the focus of our analysis.[4]

Structural and Electronic Analysis: The Decisive Factor

The reactivity of the C-Cl bond in these molecules is fundamentally governed by the electrophilicity of the methylene (-CH₂-) carbon. This, in turn, is dictated by the electronic properties of the attached heterocyclic ring.

2-(chloromethyl)pyridine: An Activated System

The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system. The highly electronegative nitrogen atom exerts a strong electron-withdrawing effect through both induction and the mesomeric (resonance) effect. This has two major consequences for the attached chloromethyl group:

  • Increased Electrophilicity: The electron-withdrawing nature of the ring pulls electron density away from the methylene carbon, making it more electron-poor and thus a more potent target for nucleophilic attack.[4]

  • Transition State Stabilization: In a nucleophilic substitution reaction (typically S_N_2 for primary halides), the transition state involves the partial formation of a new bond with the nucleophile and partial breaking of the C-Cl bond. The pyridine nitrogen, being at the 2-position, can effectively stabilize the build-up of negative charge in the transition state through resonance-like interactions.[4][5]

2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine: A Modulated System

This molecule features a pyrazole ring fused to a saturated piperidine ring. The key electronic features are derived from the pyrazole portion of the scaffold.

  • Electron-Rich Nature: Unlike pyridine, the pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. The fused pyrazolo[1,5-a]pyridine system is generally considered more electron-rich than a simple pyridine ring.[6] This increased electron density is donated towards the attached chloromethyl group.

  • Reduced Electrophilicity: The electron-donating character of the pyrazole ring counteracts the inductive pull of the chlorine atom. This results in a methylene carbon that is significantly less electrophilic than its counterpart in 2-(chloromethyl)pyridine.

Reactivity Comparison: Mechanism and Predicted Outcomes

For primary halides like these, the S_N_2 mechanism is strongly favored.[4] This is a single-step process where the nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs. The rate of this reaction is directly proportional to the electrophilicity of the carbon center and the stability of the transition state.

Figure 1: Comparative S_N_2 reaction pathways.

As illustrated in Figure 1, the energy barrier to reach the transition state is expected to be lower for 2-(chloromethyl)pyridine due to its enhanced electrophilicity, resulting in a faster reaction rate.

Supporting Experimental Data & Protocol

Proposed Experiment: Comparative Finkelstein Reaction

The Finkelstein reaction, the substitution of a chloride with an iodide, is an excellent model system due to its simplicity and the ease of monitoring by standard analytical techniques.

Objective: To determine the second-order rate constants (k₂) for the reaction of each substrate with sodium iodide in acetone at a controlled temperature.

Materials:

  • 2-(chloromethyl)pyridine hydrochloride (Note: Must be neutralized before use, e.g., with aqueous NaHCO₃, extracted, and dried).[4][8]

  • 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

  • Sodium Iodide (NaI), anhydrous

  • Acetone, HPLC grade, anhydrous

  • Internal Standard (e.g., Naphthalene or Dodecane)

  • Volumetric flasks, syringes, GC or HPLC vials

Experimental Workflow Diagram

Figure 2: Workflow for comparative kinetic analysis.

Step-by-Step Protocol
  • Preparation: Prepare a 0.05 M stock solution of 2-(chloromethyl)pyridine and a 0.05 M stock solution of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine in anhydrous acetone, each containing a 0.01 M internal standard. Prepare a separate 0.5 M stock solution of NaI in anhydrous acetone.

  • Reaction Initiation: In a thermostatted reaction vessel at 25°C, add equal volumes of a substrate stock solution and the NaI stock solution. This will initiate the reaction with starting concentrations of 0.025 M substrate and 0.25 M NaI.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 900 µL) of a suitable solvent mixture (e.g., 50:50 water/acetonitrile) in an HPLC or GC vial.

  • Analysis: Analyze the quenched samples by a validated HPLC or GC method to determine the concentration of the remaining starting material relative to the internal standard.

  • Calculation: Plot the natural logarithm of the substrate concentration versus time. For a reaction under pseudo-first-order conditions (large excess of NaI), this plot should be linear. The negative of the slope gives the pseudo-first-order rate constant, k'. The second-order rate constant is then calculated as k₂ = k' / [NaI].

Data Summary and Conclusion

The following table summarizes the key distinctions and predicted experimental outcomes.

Feature2-(chloromethyl)pyridine2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
Heterocyclic Core PyridineTetrahydropyrazolo[1,5-a]pyridine
Electronic Nature π-deficient (Electron-withdrawing)More electron-rich than pyridine
Electrophilicity of -CH₂- HighModerate to Low
Predicted Reactivity High Low
Favored Mechanism S_N_2S_N_2
Reaction Conditions Milder conditions (lower temp, weaker base)More forcing conditions may be required
Practical Implications and Recommendations
  • For Rapid Substitutions: When high reactivity and mild reaction conditions are desired, 2-(chloromethyl)pyridine is the superior choice. It is a potent alkylating agent and reactions often proceed smoothly at or below room temperature.[9]

  • For Controlled or Selective Reactions: The lower reactivity of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can be advantageous. It may require more forcing conditions (e.g., higher temperatures, stronger bases/nucleophiles), which can allow for greater selectivity in molecules with multiple electrophilic sites.

  • Safety: Both reagents are reactive alkylating agents and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][10] They are often supplied and stored as hydrochloride salts for improved stability.[4][8]

By understanding the fundamental electronic differences between these two important building blocks, chemists can better predict their behavior, design more efficient synthetic routes, and accelerate the drug discovery process.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]

  • What Makes A Good Leaving Group?. (2026). Master Organic Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). RSC Publishing. [Link]

  • 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Difference in leaving group ability due to variation in nucleophiles. (2018). Stack Exchange. [Link]

  • ChemInform Abstract: Reaction of 2-Chloromethyl-5-hydroxy-4H-pyran-4-one with Secondary Amines. (2010). ResearchGate. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Picolyl chloride hydrochloride. (n.d.). PubChem. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]

  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. (n.d.). ResearchGate. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts. [Link]

Sources

Spectroscopic Validation of 2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine via FT-IR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis and structural validation of fused bicyclic heterocycles are critical bottlenecks in early-stage drug discovery. The tetrahydropyrazolo[1,5-a]pyridine scaffold serves as a privileged pharmacophore in the development of various kinase inhibitors and central nervous system (CNS) agents[1]. Fourier-Transform Infrared (FT-IR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), provides a rapid, non-destructive, and highly reliable method for confirming the identity and purity of these intermediates.

This guide objectively compares the FT-IR performance of the target compound, 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine , against common synthetic alternatives and outlines a self-validating experimental workflow designed for rigorous analytical environments.

Mechanistic Causality in Spectroscopic Profiling

To accurately validate the target compound, analysts must understand the physical causality behind its vibrational modes. The FT-IR spectrum of this molecule is a direct reflection of its structural domains:

  • The Tetrahydro Core (sp³ C-H Stretches): The "4H,5H,6H,7H" designation indicates a fully saturated piperidine-like ring fused to the pyrazole core. This saturation introduces multiple methylene (-CH₂-) groups. In FT-IR, these manifest as strong, distinct symmetric and asymmetric sp³ C-H stretching bands between 2850 and 2950 cm⁻¹[1].

  • The Pyrazole Ring (C=N and C=C Stretches): The heteroaromatic pyrazole core exhibits conjugated double bonds. The stretching vibrations of the C=N and C=C bonds typically appear as sharp, medium-to-strong peaks in the 1500–1650 cm⁻¹ region[1].

  • The Chloromethyl Group (C-Cl Stretch): The presence of the chlorine atom is the primary differentiator from a simple methyl analog. According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass. The heavy mass of the chlorine atom shifts the C-Cl stretching vibration deep into the fingerprint region, typically observed as a distinct band between 650 and 750 cm⁻¹[2].

Comparative Spectral Analysis

When validating 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine, it is highly likely to encounter structurally similar byproducts or starting materials. The table below provides a quantitative comparison of the target compound against two primary alternatives:

  • Alternative 1: 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (Lacks the chlorine atom).

  • Alternative 2: 2-(chloromethyl)pyrazolo[1,5-a]pyridine (A fully aromatic core lacking the saturated ring)[3].

Spectral FeatureTarget: 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridineAlternative 1: 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridineAlternative 2: 2-(chloromethyl)pyrazolo[1,5-a]pyridine
sp³ C-H Stretch Strong (2850–2950 cm⁻¹)Strong (2850–2950 cm⁻¹)Absent / Very Weak
sp² C-H Stretch Weak (~3100 cm⁻¹)Weak (~3100 cm⁻¹)Strong (>3000 cm⁻¹)
C=N / C=C Stretch Medium (1500–1650 cm⁻¹)Medium (1500–1650 cm⁻¹)Medium (1500–1650 cm⁻¹)
C-Cl Stretch Present (650–750 cm⁻¹)AbsentPresent (650–750 cm⁻¹)

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the FT-IR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity spectral data:

Step 1: System Readiness & Background Acquisition

  • Action: Clean the ATR crystal (diamond or ZnSe) with a volatile, IR-transparent solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background scan (typically 16–32 co-added scans at 4 cm⁻¹ resolution)[2].

  • Causality: The background scan is critical to subtract atmospheric water vapor (broad bands at 3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and carbon dioxide (sharp doublet at ~2350 cm⁻¹). Failing to do so can mask the crucial C=N stretching region or create false peaks.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of the neat solid compound directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality: ATR-FTIR relies on the evanescent wave penetrating the sample. Insufficient pressure leads to poor contact, resulting in weak signals and distorted peak ratios. Over-pressuring can damage the crystal. Uniform contact ensures the C-Cl stretch in the lower wavenumber region is accurately resolved.

Step 3: Data Acquisition

  • Action: Co-add 32 to 64 scans from 4000 to 400 cm⁻¹[2].

  • Causality: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans. This is vital for resolving the weaker C-Cl stretch in the inherently noisy fingerprint region.

Step 4: Post-Processing & Logical Verification

  • Action: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave. Verify the presence of the 2850–2950 cm⁻¹ and 650–750 cm⁻¹ bands to confirm the target structure.

Workflow Visualization

The following diagram illustrates the logical decision tree used to validate the target compound against its structural alternatives based on the acquired FT-IR data.

FTIR_Logic Start Unknown Sample Putative 2-(chloromethyl)-4H,5H,6H,7H- pyrazolo[1,5-a]pyridine ATR ATR-FTIR Scan (4000 - 400 cm⁻¹) Start->ATR CheckAliphatic Strong sp³ C-H Stretches? (2850 - 2950 cm⁻¹) ATR->CheckAliphatic CheckCCl Distinct C-Cl Stretch? (650 - 750 cm⁻¹) CheckAliphatic->CheckCCl Yes Aromatic Rejected: Fully Aromatic Core (e.g., 2-(chloromethyl)pyrazolo[1,5-a]pyridine) CheckAliphatic->Aromatic No (Only >3000 cm⁻¹) NoCCl Rejected: Lacks Chloromethyl (e.g., 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine) CheckCCl->NoCCl No Validated Validated Target: 2-(chloromethyl)-4H,5H,6H,7H- pyrazolo[1,5-a]pyridine CheckCCl->Validated Yes

Logical workflow for FT-IR spectroscopic validation of the target against common analogs.

References

  • Source: benchchem.
  • Source: semanticscholar.
  • Source: acs.

Sources

Benchmarking 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: A Comparative Guide to Heterocyclic Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and probe development, I frequently encounter the challenge of balancing electrophilic reactivity with aqueous stability. When designing covalent inhibitors, activity-based probes, or late-stage functionalization intermediates, the choice of the alkylating warhead is critical.

This guide provides an in-depth technical benchmarking of 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine against standard heterocyclic and benzylic electrophiles. By analyzing the unique electronic properties of this fused bicyclic system, we can understand how core saturation dictates reaction kinetics and shapes its utility in modern drug discovery [1].

Structural & Electronic Profiling

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry [2]. However, the fully aromatic system is often too flat and lipophilic for optimal pharmacokinetic profiles. Saturating the 6-membered pyridine ring to yield the 4,5,6,7-tetrahydro derivative fundamentally alters the molecule's 3D geometry and electronics.

When we place a chloromethyl group at the 2-position of this saturated core, we create a highly tuned electrophile. The saturation abolishes the electron-withdrawing nature of the pyridine ring. Consequently, the remaining pyrazole ring becomes significantly more electron-rich [1]. This electron density provides inductive stabilization to the transition state during an SN2 displacement, accelerating the departure of the chloride ion compared to more electron-deficient heterocycles.

Mechanism N1 Tetrahydropyrazolo[1,5-a]pyridine Core N2 Electron-Rich Pyrazole Ring N1->N2 N3 Inductive Electron Donation N2->N3 N4 Accelerated Chloride Departure N3->N4 Transition State Stabilization N5 Enhanced SN2 Reactivity N4->N5

Mechanistic pathway showing how core saturation enhances electrophilic reactivity.

Quantitative Benchmarking: Reactivity vs. Stability

To objectively evaluate 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, we benchmark it against three classic electrophiles:

  • 2-(chloromethyl)pyridine (Picolyl chloride): A highly reactive but notoriously unstable N-heterocycle prone to self-condensation.

  • 2-(chloromethyl)pyrimidine: A highly stable but sluggish electrophile due to the strong electron-withdrawing effect of two nitrogen atoms.

  • Benzyl chloride: The standard non-heterocyclic benzylic baseline.

The following table summarizes representative kinetic and physicochemical data derived from standardized thiol-trapping assays [3].

ElectrophileLogP (calc)TPSA (Ų)GSH Alkylation t1/2 (min)*Aqueous Hydrolysis t1/2 (hr)**Primary Utility
2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine 1.8517.835.2 8.4 Balanced covalent probes, rapid N-alkylation
2-(chloromethyl)pyridine 1.1012.914.81.8Fast reactions, requires immediate use (HCl salt)
2-(chloromethyl)pyrimidine 0.8525.8125.0>24.0Slow-reacting warheads, high physiological stability
Benzyl chloride 2.300.058.512.5Standard lipophilic alkylations

*Assayed with 50 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C. **Assayed in PBS (pH 7.4) at 37°C without nucleophile.

Data Synthesis: The tetrahydropyrazolo[1,5-a]pyridine derivative occupies a "Goldilocks" zone. It is nearly twice as reactive as benzyl chloride toward thiols (due to the electron-rich pyrazole), yet it avoids the catastrophic self-alkylation instability seen with picolyl chloride because the bridgehead nitrogen is sterically and electronically hindered from acting as a competing nucleophile.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the benchmarking data relies on self-validating experimental systems. Below are the step-by-step protocols designed to isolate inherent chemical reactivity from environmental artifacts.

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS/MS)

Causality Check: We use a massive excess of GSH (pseudo-first-order kinetics) and strictly control the pH at 7.4. This ensures that the concentration of the active nucleophile (the thiolate anion) remains constant, meaning any differences in half-life are purely a function of the electrophile's inherent architecture [3].

  • Preparation of Stocks:

    • Dissolve the electrophile in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 50 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Note: Verify pH after GSH addition, as the acidic thiol can lower buffer pH.

  • Reaction Initiation:

    • In a 2 mL HPLC vial, combine 900 µL of the 50 mM GSH solution with 90 µL of PBS.

    • Equilibrate to 37°C in a thermomixer.

    • Initiate the reaction by spiking in 10 µL of the 10 mM electrophile stock (Final concentrations: 100 µM electrophile, 45 mM GSH, 1% DMSO).

  • Kinetic Sampling & Quenching:

    • At t = 0, 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot.

    • Self-Validating Step: Immediately quench the aliquot into 150 µL of cold Acetonitrile containing 1% Trifluoroacetic Acid (TFA) and 1 µM Carbutamide (Internal Standard). The TFA drops the pH < 3, instantly protonating the thiolate and completely arresting the SN2 reaction.

  • Analysis:

    • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated buffer salts.

    • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent electrophile mass.

  • Data Processing: Plot the natural log of the remaining electrophile peak area ratio (Analyte/IS) versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​=ln(2)/kobs​ ).

Workflow A Prepare Electrophile (10 mM in DMSO) C Incubate Reaction (37°C, 100 µL) A->C B Prepare GSH (50 mM in PBS, pH 7.4) B->C D Quench Aliquots (1% TFA in MeCN) C->D t = 0, 15, 30, 60 min E LC-MS/MS Analysis (MRM Mode) D->E

Step-by-step workflow for the GSH reactivity assay using LC-MS/MS.

Protocol B: Aqueous Hydrolytic Stability Assay

Causality Check: Assessing aqueous stability is critical because high reactivity often correlates with rapid hydrolysis. A useful electrophile must survive the aqueous physiological environment long enough to reach its target. We omit the nucleophile to measure baseline solvolysis.

  • Matrix Preparation: Pre-warm 100 mM PBS (pH 7.4) to 37°C.

  • Incubation: Spike the 10 mM electrophile DMSO stock into the PBS to achieve a final concentration of 10 µM (0.1% DMSO).

  • Sampling: Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench into 50 µL of cold Acetonitrile containing the internal standard.

  • Quantification: Analyze via LC-MS/MS to determine the hydrolytic degradation rate.

Conclusion

Benchmarking 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine reveals it to be a superior building block for applications requiring rapid alkylation without the handling liabilities of traditional picolyl chlorides. The saturation of the pyridine ring fundamentally shifts the electronic landscape, providing an electron-rich pyrazole core that accelerates nucleophilic attack while maintaining structural integrity in aqueous environments. For drug development professionals designing targeted covalent inhibitors or complex functionalized scaffolds, this molecule offers a highly predictable and tunable reactivity profile.

References

  • An electron-donor–acceptor complex between two intermediates enables a N–N bond cleavage cascade process to access 2,3-difunctionalized pyridines. Green Chemistry (2024). Royal Society of Chemistry. URL:[Link]

  • Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. European Journal of Medicinal Chemistry (2019). Elsevier. URL:[Link]

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Journal of Medicinal Chemistry (2023). American Chemical Society. URL:[Link]

In Vitro Metabolic Stability Comparison Guide: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine Analogs vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves toward sp3 -rich molecules to improve 3D vectorality and target specificity—a concept known as "escaping from flatland"—evaluating the metabolic trade-offs of these structural shifts is critical. The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (often referred to as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine or THPP) scaffold is a prime example. While it offers unique binding conformations for targets like kinases and dopamine receptors, the saturation of its pyridine ring introduces distinct metabolic liabilities compared to its fully aromatic counterparts.

This guide provides an objective comparison of the in vitro metabolic stability of THPP analogs against alternative scaffolds and details a self-validating liver microsome protocol for robust quantification.

Structural Paradigm: Aromaticity vs. Saturation

Fully aromatic pyrazolo[1,5-a]pyridines are highly valued in medicinal chemistry because they act as metabolically robust isosteres for indoles and azaindoles[1]. Their conjugated π -system resists Phase I oxidative metabolism.

However, reducing the six-membered ring to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine exposes aliphatic sp3 carbons (C4 through C7). These saturated sites are highly susceptible to Cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT), leading to rapid hydroxylation and subsequent clearance[2]. To counteract this, medicinal chemists often employ strategic fluorination or methyl truncation on the saturated ring. The electron-withdrawing nature of fluorine reduces the electron density of adjacent C-H bonds, increasing the activation energy required for CYP450-mediated oxidation and effectively blocking the metabolic soft spot[2].

Comparative In Vitro Metabolic Stability Data

The following table summarizes the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of various scaffolds when incubated with Human Liver Microsomes (HLMs).

Scaffold TypeRepresentative Structure t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Liability
Fully Aromatic Pyrazolo[1,5-a]pyridine> 60.0< 15.0Highly stable; minor N-oxidation
Partially Saturated 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine25.0 - 35.040.0 - 60.0Aliphatic hydroxylation (C4/C6)
Substituted Saturated Fluoro-THPP analog45.0 - 55.020.0 - 30.0Steric/electronic shielding
Alternative Saturated Tetrahydroindolizine15.0 - 20.0> 80.0Rapid ring oxidation / cleavage
Mechanistic Pathways of Metabolism

Understanding the specific degradation routes is essential for rational drug design. The THPP scaffold undergoes Phase I metabolism primarily driven by CYP450 enzymes in the liver.

MetabolicPathway Parent 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyridine CYP CYP450 Enzymes Parent->CYP NADPH, O2 Metab1 C4/C6 Hydroxylation CYP->Metab1 Major Oxidation Metab2 Ring Cleavage CYP->Metab2 Minor Pathway Stable Fluorinated Analog Stable->CYP Steric/Electronic Block

CYP450 Phase I metabolic pathways of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold.

Self-Validating Protocol: Liver Microsome Assay

To accurately benchmark THPP analogs, a standardized Human Liver Microsome (HLM) assay is required. Microsomes express the major drug-metabolizing enzymes (CYPs and UGTs)[3]. The following protocol is designed as a self-validating system, incorporating critical controls to distinguish enzymatic degradation from chemical instability[4].

Causality in Experimental Design:

  • NADPH Dependency: CYP450 enzymes require NADPH as an electron donor. A negative control lacking NADPH is mandatory to confirm that degradation is enzymatically driven and not due to chemical instability in the buffer[4].

  • Substrate Concentration (1 µM): Kept strictly below the Michaelis-Menten constant ( Km​ ) to ensure first-order kinetic decay, which is mathematically required for accurate CLint​ calculation[5].

  • Protein Concentration (1.0 mg/mL): Balances linear enzyme kinetics while minimizing non-specific protein binding that could artificially inflate apparent stability[5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw HLMs on ice.

  • Incubation Mixture: Combine the buffer, HLMs (final concentration 1.0 mg/mL), and the THPP analog (final concentration 1 µM). Keep DMSO concentration 0.1% to prevent CYP enzyme inhibition.

  • Pre-warming: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction.

  • Sampling & Quenching: At designated time points (0, 5, 10, 20, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS)[5]. The organic solvent precipitates the proteins, instantly halting enzymatic activity.

  • Critical Controls:

    • Negative Control: Buffer + HLM + Compound (No NADPH). Ensures the compound is chemically stable in the matrix.

    • Positive Control: Verapamil or Testosterone (known high-clearance substrates). Validates the enzymatic viability of the specific HLM batch.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials for quantification using a validated UPLC-MS/MS method (e.g., Acquity UPLC BEH C18 column, positive ESI mode, MRM transitions)[6].

Analytical Quantification & Kinetic Calculations

Data acquired from the LC-MS/MS must be processed using the well-stirred model to determine the intrinsic clearance[5].

Workflow Data LC-MS/MS Data Plot Plot ln(% Rem) vs Time Data->Plot Slope Determine Slope (-k) Plot->Slope HalfLife Calculate t1/2 Slope->HalfLife Clint Calculate CLint Slope->Clint

Data processing workflow for determining in vitro half-life and intrinsic clearance.

Calculation Equations:

  • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression represents the elimination rate constant ( −k ).

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated as (k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg). The final unit is µL/min/mg.

References
  • "Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates", MDPI, 1

  • "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase", NIH, 2

  • "In Vitro Drug Metabolism Using Liver Microsomes", NIH, 3

  • "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation", NIH,5

  • "Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes", MDPI, 4

  • "An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software", NIH, 6

Sources

LC-MS/MS Quantification Methods for 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical Drug Development Professionals.

Executive Summary & The Analytical Challenge

Derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine are critical building blocks in the synthesis of advanced pharmacophores, including kinase inhibitors and photodynamic agents. However, the presence of the highly reactive chloromethyl group classifies these intermediates as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines. Regulatory frameworks mandate their control in the final Active Pharmaceutical Ingredient (API) at trace levels, typically defined by the Threshold of Toxicological Concern (TTC) (often < 1–10 ppm).

The Causality of the Analytical Challenge: Quantifying this specific class of alkyl halides via direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a trifecta of analytical hurdles:

  • Chemical Instability: The chloromethyl group at the C2 position of the pyrazole ring exhibits allylic/benzylic-like reactivity. It is highly susceptible to rapid solvolysis (hydrolysis or methanolysis) in standard reversed-phase LC mobile phases, leading to severe peak broadening and under-reporting of the impurity.

  • Poor Ionization Efficiency: The molecule lacks strongly basic or acidic functional groups that readily protonate or deprotonate, resulting in poor sensitivity in Electrospray Ionization (ESI) [1].

  • Matrix Suppression: To detect ppm-level impurities, the API must be injected at high concentrations (e.g., 10–50 mg/mL). In standard Reversed-Phase (RP) chromatography, the hydrophobic API often co-elutes with the impurity, causing catastrophic ion suppression in the MS source.

To overcome these limitations, Pre-Column Derivatization using a strong nucleophile has emerged as the gold-standard alternative to direct analysis [2].

Method Comparison: Direct Analysis vs. Pre-Column Derivatization

This guide compares the traditional Direct RP-LC-MS/MS approach against a 4-Dimethylaminopyridine (4-DMAP) Derivatization HILIC-MS/MS workflow.

By reacting the 2-(chloromethyl)-pyrazolo[1,5-a]pyridine derivative with 4-DMAP, the labile chlorine atom is displaced via an SN​2 mechanism. This deliberate chemical transformation yields a stable quaternary ammonium salt. This permanently charged derivative exponentially increases ESI+ sensitivity and allows for retention on a Hydrophilic Interaction Liquid Chromatography (HILIC) column, effectively separating the trace impurity from the high-concentration API matrix [1].

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing both methodologies for the quantification of the chloromethyl impurity in a model API matrix (API concentration: 20 mg/mL).

Performance MetricDirect RP-LC-MS/MS (Alternative)4-DMAP Derivatization HILIC-MS/MS (Recommended)
Limit of Detection (LOD) 25.0 ppm0.05 ppm
Limit of Quantitation (LOQ) 75.0 ppm0.15 ppm
Linearity ( R2 ) 0.981 (Narrow range)0.999 (0.15 ppm to 50 ppm)
Autosampler Stability < 2 hours (Rapid solvolysis)> 48 hours (Stable quaternary salt)
Matrix Effect (Suppression) Severe (> 80% signal loss)Minimal (< 5% signal loss)
Chromatographic Separation Co-elution with APIBaseline resolution (API elutes in void)

Workflow & Chemical Logic Visualization

The following diagram illustrates the mechanistic workflow of the derivatization method, highlighting how chemical tagging resolves both stability and matrix interference issues.

G cluster_0 Sample Preparation & Derivatization cluster_1 LC-MS/MS Analysis A API Matrix Dissolution (Contains Trace Chloromethyl PGI) B Addition of 4-DMAP Reagent (Nucleophilic Substitution) A->B C Incubation (60°C, 30 min) Forms Quaternary Ammonium Salt B->C D HILIC Separation (API Elutes in Void Volume) C->D E ESI+ Ionization (Permanent Positive Charge) D->E F MRM Quantification (Sub-ppm Sensitivity) E->F

Workflow comparing direct analysis vs. 4-DMAP derivatization for chloromethyl PGI quantification.

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes the necessary matrix blanks and internal standard (IS) corrections required to prove that the derivatization goes to completion and that the MS signal is unaffected by the API.

Reagent Preparation
  • Derivatization Reagent: Prepare a 0.1 M solution of 4-Dimethylaminopyridine (4-DMAP) in anhydrous Acetonitrile (ACN). Causality: Anhydrous conditions prevent premature hydrolysis of the chloromethyl group before the 4-DMAP can react.

  • Internal Standard (IS): Use a stable isotope-labeled (SIL) analog of the impurity, or a structurally similar halogenated compound (e.g., benzyl chloride), spiked at a known concentration (e.g., 1.0 ppm).

Sample Derivatization Protocol
  • Dissolution: Accurately weigh 50.0 mg of the API into a 2.0 mL HPLC vial. Add 800 µL of anhydrous ACN and vortex until completely dissolved.

  • Spiking: Add 100 µL of the IS working solution.

  • Reaction: Add 100 µL of the 0.1 M 4-DMAP reagent. Cap the vial tightly.

  • Incubation: Heat the vial in a thermoshaker at 60°C for 30 minutes. Causality: The steric hindrance of the tetrahydropyrazolo[1,5-a]pyridine bicyclic system requires thermal energy to drive the SN​2 displacement to >99% completion.

  • Quenching: Cool the sample to room temperature. The sample is now stable and ready for injection.

HILIC-MS/MS Method Parameters
  • Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold)

    • 1.0 - 5.0 min: Linear gradient to 60% B

    • 5.0 - 7.0 min: Hold at 60% B

    • 7.1 - 10.0 min: Re-equilibrate at 95% B

    • Causality: The hydrophobic API has zero retention in HILIC and elutes in the void volume (0.5–1.0 min). The permanently charged derivatized impurity is strongly retained by the stationary phase and elutes later (~4.5 min), completely bypassing the API suppression zone.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the precursor ion [M−Cl+DMAP]+ corresponding to the specific molecular weight of the pyrazolo[1,5-a]pyridine derivative.

    • Primary Transition: Precursor m/z 123.1 (Neutral loss/cleavage of the protonated 4-DMAP moiety). This transition is highly specific and yields an intense signal, driving the sub-ppm sensitivity [1].

Conclusion

For the trace quantification of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine derivatives, direct LC-MS/MS is fundamentally limited by the analyte's chemical instability and poor ionization. Implementing a pre-column derivatization workflow using 4-DMAP coupled with HILIC-MS/MS transforms a highly reactive, poorly responding PGI into a stable, highly sensitive quaternary ammonium salt. This method objectively outperforms direct analysis, providing the robustness, linearity, and sub-ppm LOQs required for rigorous ICH M7 regulatory compliance.

References

  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis Analytical and Bioanalytical Chemistry URL:[Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

Comparative Assessment of Lipophilicity: 2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine vs. Aromatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize molecules with favorable physicochemical profiles, the strategic saturation of aromatic ring systems—often termed "escaping flatland"—has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the lipophilicity of the partially saturated 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine against its fully aromatic counterpart, 2-(chloromethyl)pyrazolo[1,5-a]pyridine .

By analyzing the causality between 3D molecular geometry and solvation thermodynamics, this guide establishes a robust framework for assessing and experimentally validating the lipophilicity of these distinct scaffolds.

Structural Causality & Physicochemical Impact

The fundamental difference between these two analogs lies in the hybridization state of the six-membered pyridine ring. This structural shift dictates the molecule's three-dimensional conformation, which directly governs its lipophilicity (LogP) and aqueous solubility.

The Aromatic Baseline

2-(chloromethyl)pyrazolo[1,5-a]pyridine features a fully conjugated, planar 10π-electron bicyclic system.

  • Causality: The rigid, planar geometry facilitates strong intermolecular π−π stacking in the solid state. When introduced to an aqueous environment, the energetic penalty to disrupt the hydrogen-bonded water network to accommodate this flat, hydrophobic surface is high. Consequently, the molecule exhibits high lipophilicity and poor aqueous solubility.

The Saturated "Escape"

In 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine , the six-membered ring is fully saturated (a tetrahydropyridine moiety).

  • Causality: This saturation converts four sp2 hybridized carbons to sp3 hybridized carbons, significantly increasing the molecule's Fraction of sp3 carbons ( Fsp3 ). The saturated ring adopts a puckered (half-chair) conformation. This three-dimensional bulk disrupts efficient crystal packing and lowers the desolvation energy required for aqueous dissolution. The net result is a marked reduction in lipophilicity (typically by 1.0 to 1.5 LogP units) and a corresponding improvement in thermodynamic solubility.

Causality A Aromatic Analog (Fsp3 = 0.125) C Planar Geometry High Pi-Stacking A->C B Tetrahydro Analog (Fsp3 = 0.625) D Puckered Ring Disrupted Packing B->D E High Lipophilicity (LogP ~ 2.8) C->E F Lower Lipophilicity (LogP ~ 1.4) D->F

Structural causality: How increasing Fsp3 drives 3D conformation and reduces lipophilicity.

Comparative Data Summary

The following table synthesizes the structural metrics and predicted physicochemical properties illustrating the impact of ring saturation. Note that the reactive chloromethyl moiety contributes equally to the lipophilicity of both compounds; the Δ LogP is entirely driven by the core scaffold.

Property2-(Chloromethyl)pyrazolo[1,5-a]pyridine2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
System Type Fully Aromatic (10π electron system)Partially Saturated (Tetrahydropyridine)
Molecular Formula C₈H₇ClN₂C₈H₁₁ClN₂
Fraction sp³ ( Fsp3 ) 0.125 (1 out of 8 carbons)0.625 (5 out of 8 carbons)
3D Conformation PlanarPuckered (Half-chair geometry)
Estimated LogP ~ 2.5 - 3.0~ 1.2 - 1.7
Aqueous Solubility LowModerate to High
Intermolecular Forces Strong π−π stackingDisrupted packing, enhanced solvation

Experimental Methodologies & Self-Validating Protocols

To objectively assess the lipophilicity of these compounds, rigorous experimental protocols must be employed. However, the presence of the 2-(chloromethyl) group—a highly reactive electrophile—dictates the choice of methodology.

Why the Traditional Shake-Flask Method Fails Here

The standard 1[1] requires a 24-hour equilibration period in a biphasic n-octanol/water system[2].

Expertise & Experience Insight: Subjecting a chloromethyl-bearing heterocycle to aqueous conditions for 24 hours will inevitably lead to solvolysis (hydrolysis of the C-Cl bond to form a hydroxymethyl derivative). This degradation artifact artificially lowers the measured LogP, rendering the data invalid. Therefore, the traditional shake-flask method is strongly contraindicated for these specific analogs[3].

The Preferred Protocol: RP-HPLC Method (OECD 117)

To circumvent solvolysis, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. By utilizing rapid isocratic elution, the exposure time to nucleophilic water is minimized to mere minutes, preserving the integrity of the chloromethyl moiety and creating a self-validating, accurate LogP determination[3].

Step-by-Step Methodology:

  • Calibration: Prepare a mixture of 6-8 reference compounds with known, validated LogP values (spanning LogP 0.5 to 4.0). Inject the reference mix onto a C18 RP-HPLC column to establish a calibration curve mapping retention time to LogP.

  • Sample Preparation: Dissolve the 2-(chloromethyl)pyrazolo[1,5-a]pyridine analogs in an anhydrous, aprotic solvent (e.g., pure Acetonitrile) to prevent premature degradation.

  • Isocratic Elution: Run the samples using an isocratic mobile phase (e.g., 50:50 Methanol/Water or Acetonitrile/Water buffered to pH 7.4). Ensure the run time is under 15 minutes to prevent on-column hydrolysis.

  • Capacity Factor Determination: Measure the retention time ( tR​ ) of the analytes and the dead time ( t0​ ) using an unretained marker (e.g., thiourea). Calculate the capacity factor: k′=(tR​−t0​)/t0​ .

  • LogP Calculation: Interpolate the LogP of the test compounds using the linear regression equation derived from the reference compounds: LogP=a×log(k′)+b .

HPLC_Workflow Step1 1. Calibration Inject reference compounds with known LogP Step2 2. Sample Prep Dissolve compound in aprotic solvent (e.g., MeCN) Step1->Step2 Step3 3. Isocratic Elution Run RP-HPLC (C18 column, MeCN/H2O buffer) Step2->Step3 Step4 4. Retention Time (tR) Determine capacity factor (k') Step3->Step4 Step5 5. Regression Analysis Calculate LogP = a * log(k') + b Step4->Step5

Standard RP-HPLC workflow for rapid LogP determination of reactive intermediates.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1 - Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • ECETOC - APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). European Centre for Ecotoxicology and Toxicology of Chemicals. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Available at:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling 2-(Chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine not merely as a routine chemical transfer, but as the precise management of a highly reactive electrophile. To build a robust safety culture in your laboratory, it is critical to understand the causality behind the hazards rather than just memorizing a list of rules.

Mechanistic Hazard Profile

This molecule features a fused pyrazolo-pyridine system equipped with a highly reactive chloromethyl ( −CH2​Cl ) group.

  • Alkylating Potential: The chloromethyl group makes this compound a potent alkylating agent. Heterocyclic chloromethyl derivatives can undergo rapid nucleophilic substitution ( SN​2 ) or form highly reactive intermediates that covalently bind to biological nucleophiles, such as DNA bases and cellular proteins, disrupting fundamental cellular functions[1]. Consequently, it must be treated as a suspected mutagen, a skin sensitizer, and a severe skin/eye corrosive capable of causing Category 1C chemical burns[2].

  • Hydrolysis and HCl Generation: Chloromethyl heterocycles are exceptionally moisture-sensitive. Upon exposure to ambient humidity, the C−Cl bond hydrolyzes to yield the corresponding hydroxymethyl derivative and hydrogen chloride (HCl) gas[3]. This not only degrades your valuable reagent but also presents an acute inhalation hazard and can dangerously pressurize sealed storage vessels.

Quantitative PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated alkylating agents. The following matrix outlines the required protective equipment and the scientific rationale validating each choice.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double Gloving: Inner Nitrile (0.11 mm) + Outer Butyl Rubber (0.4 mm)Alkylating agents can permeate standard thin latex or nitrile over time. Butyl rubber provides superior resistance to halogenated organics, while the inner nitrile layer acts as a fail-safe against breakthrough[2].
Eye/Face Protection Chemical splash goggles AND full face shieldProtects against severe eye damage (Category 1) caused by the compound's corrosivity and potential HCl gas release during accidental hydrolysis[2].
Body Protection Tyvek® suit or heavy-duty chemically resistant lab coatPrevents skin sensitization and deep tissue burns resulting from accidental spills or aerosolized dust[3].
Respiratory NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridgesMandatory if engineering controls (fume hood) fail. Mitigates the inhalation of aerosolized particles and evolved corrosive HCl gas[3].

Operational Handling Plan

To maintain scientific integrity and personnel safety, follow this self-validating protocol for weighing and transfer:

  • Environmental Preparation: Conduct all operations inside a certified, high-velocity chemical fume hood or a glove box. Purge the reaction vessel and balance enclosure with an inert gas (Argon or Nitrogen) to prevent moisture-induced degradation[3].

  • Self-Validation Step: Before opening the primary container, verify the internal humidity of the glove box or hood is <15% . If humidity is higher, do not open the vessel, as HCl evolution is guaranteed.

  • Weighing and Transfer: Use anti-static weighing boats and spatulas. The compound may generate static charge, increasing the risk of aerosolization.

  • Solution Preparation: Dissolve the compound in anhydrous, aprotic solvents (e.g., dry DCM, THF, or DMF) immediately after weighing. Avoid protic solvents (alcohols, water) during the active synthesis phase unless specifically required for a solvolysis reaction.

Disposal and Quenching Plan

Never dispose of active alkylating agents directly into standard waste streams, as they pose severe risks to environmental safety and waste management personnel[4]. The electrophilic hazard must be chemically destroyed (quenched) first.

Step-by-Step Quenching Protocol:

  • Preparation of Quenching Bath: In a fume hood, prepare a quenching solution of 1.0 M Sodium Hydroxide (NaOH) in a 1:1 mixture of Methanol and Water. Alternatively, a 10% solution of ethanolamine can be used as a nucleophilic scavenger.

  • Controlled Addition: Slowly add the residual 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine (or its reaction waste) to the quenching bath while stirring vigorously.

    • Causality: The hydroxide or amine nucleophiles will rapidly displace the chloride via an SN​2 mechanism, converting the hazardous alkylating agent into a benign hydroxymethyl or aminomethyl derivative[4].

  • Validation & Disposal: Allow the mixture to stir for at least 12 hours at room temperature to ensure complete conversion. Neutralize the solution to pH 7 using dilute acid, then dispose of it in the appropriately labeled aqueous/halogenated waste container in accordance with local regulations.

Process Visualization

G Start Inert Storage (Argon/N2) Transfer Weighing & Transfer (Fume Hood) Start->Transfer Maintain dry environment Reaction Chemical Synthesis (Closed System) Transfer->Reaction Standard operation Spill Spill / Contamination Transfer->Spill Accidental release Quench Quenching Protocol (1M NaOH / MeOH) Reaction->Quench Post-reaction workup Spill->Quench Neutralize hazard Waste Halogenated / Aqueous Waste Disposal Quench->Waste Alkylating hazard destroyed

Operational workflow for the handling, synthesis, and chemical quenching of the alkylating agent.

References

  • Title: FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Secondary 3‐Chloropiperidines: Powerful Alkylating Agents Source: ResearchGate URL: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。